molecular formula C9H8O B087926 (2-ethynylphenyl)methanol CAS No. 10602-08-1

(2-ethynylphenyl)methanol

Cat. No.: B087926
CAS No.: 10602-08-1
M. Wt: 132.16 g/mol
InChI Key: ZKCWIJQOZHADEM-UHFFFAOYSA-N
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Description

(2-Ethynylphenyl)methanol (CAS Registry Number: 10602-08-1) is an aromatic alcohol with the molecular formula C9H8O and a molecular weight of 132.16 g/mol . This compound, also known as 2-Ethynylbenzyl alcohol, is a solid at room temperature, with a melting point of 66-70 °C and a boiling point of approximately 254.0 ± 23.0 °C at 760 mmHg . Its structure incorporates both a benzyl alcohol and an ethynyl (acetylene) group, making it a valuable bifunctional synthetic building block . This molecular architecture is particularly significant in advanced organic synthesis and medicinal chemistry research. The terminal alkyne functionality is a key handle for metal-catalyzed coupling reactions, such as the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the efficient construction of complex molecular scaffolds and bioconjugates . Meanwhile, the benzyl alcohol group can be readily oxidized or functionalized, providing additional avenues for molecular diversification. While the specific biological mechanisms of (2-Ethynylphenyl)methanol are an area of active investigation, research on structurally related aromatic alcohols provides valuable context. For instance, studies on 2-phenylethanol (PEA) have demonstrated that such compounds can exhibit antifungal activity by disrupting fungal cellular processes, including mitochondrial function and gene expression related to essential biosynthesis pathways . Researchers value (2-Ethynylphenyl)methanol as a key intermediate for developing new pharmaceutical compounds, organic materials, and ligands for catalysis. It must be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Please refer to the available Safety Data Sheet for proper handling guidelines. Hazard Statements: H302-H319-H334 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-ethynylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c1-2-8-5-3-4-6-9(8)7-10/h1,3-6,10H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCWIJQOZHADEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451579
Record name 2-Ethynylbenzyl alcohol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10602-08-1
Record name 2-Ethynylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethynyl-2-hydroxymethylbenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(2-ethynylphenyl)methanol physical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (2-ethynylphenyl)methanol, a critical organic building block used in the synthesis of polycyclic heterocycles and pharmaceutical intermediates.

High-Purity Precursor for Isobenzofuran Generation & Heterocyclic Synthesis

Executive Summary

(2-Ethynylphenyl)methanol (CAS 10602-08-1) is a bifunctional aromatic intermediate featuring an ortho-positioned alkyne and a hydroxymethyl group. Its primary utility in drug discovery and materials science lies in its ability to serve as a latent precursor to isobenzofuran , a highly reactive diene used in Diels-Alder cycloadditions to construct complex polycyclic scaffolds (e.g., steroids, alkaloids). This guide details its physicochemical properties, spectral characteristics, validated synthesis protocols, and reactivity profiles.

Chemical Identity & Structural Characterization[1][2][3]

Parameter Data
IUPAC Name (2-Ethynylphenyl)methanol
Common Synonyms 2-Ethynylbenzyl alcohol; o-Ethynylbenzyl alcohol
CAS Registry Number 10602-08-1
Molecular Formula C₉H₈O
Molecular Weight 132.16 g/mol
SMILES C#Cc1ccccc1CO
InChI Key ZKCWIJQOZHADEM-UHFFFAOYSA-N
Structure Description 1,2-disubstituted benzene ring containing a terminal ethynyl group (-C≡CH) and a hydroxymethyl group (-CH₂OH).[1][2]

Physical & Thermodynamic Properties

The following data represents the standard physicochemical profile for high-purity (>95%) samples.

Property Value / Range Notes
Physical State Solid (Crystalline powder)Can appear as a supercooled liquid if impure.
Appearance White to pale yellowDarkens upon oxidation or polymerization.
Melting Point 66 – 70 °C Sharp melting point indicates high purity.
Boiling Point 254 °C (at 760 mmHg)Predicted value; typically sublimes or degrades.
Density 1.1 ± 0.1 g/cm³Predicted.[3]
Flash Point 117.7 ± 15.6 °CCombustible solid.
Solubility Soluble in MeOH, EtOH, DMSO, CH₂Cl₂, EtOAc.Sparingly soluble in water; lipophilic (LogP ~1.2).
pKa ~14.8 (Alcoholic -OH)Weakly acidic alkyne proton (pKa ~25).

Spectral Characterization

Accurate identification requires analysis of the distinct alkyne and alcohol signatures.

Infrared Spectroscopy (IR)
  • O-H Stretch: Broad band at 3200–3400 cm⁻¹ (Intermolecular H-bonding).

  • C≡C Stretch: Weak to medium absorption at ~2100–2120 cm⁻¹ (Characteristic of terminal alkynes).

  • ≡C-H Stretch: Sharp peak at ~3280–3300 cm⁻¹ .

Nuclear Magnetic Resonance (¹H NMR, CDCl₃, 400 MHz)
  • Aromatic Protons (4H): Multiplet region at δ 7.20 – 7.55 ppm . The proton ortho to the alkyne is typically deshielded.

  • Benzylic Protons (-CH₂-): Singlet (or doublet if coupled to OH) at δ 4.75 – 4.85 ppm .

  • Alkyne Proton (≡C-H): Singlet at δ 3.30 – 3.45 ppm .

  • Hydroxyl Proton (-OH): Broad singlet at δ 2.0 – 3.0 ppm (Concentration dependent).

Synthesis & Manufacturing Protocol

The industrial standard for synthesizing (2-ethynylphenyl)methanol is the Sonogashira Cross-Coupling reaction, utilizing 2-iodobenzyl alcohol or 2-bromobenzyl alcohol.

Protocol: Sonogashira Coupling from 2-Iodobenzyl Alcohol

Rationale: The use of trimethylsilylacetylene (TMS-acetylene) prevents homocoupling of the alkyne and allows for controlled deprotection.

Step 1: Coupling

  • Reagents: 2-Iodobenzyl alcohol (1.0 eq), TMS-acetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (2-5 mol%), CuI (1-2 mol%).

  • Solvent/Base: Triethylamine (Et₃N) or Diethylamine (Et₂NH) in THF.

  • Conditions: Stir under inert atmosphere (Ar or N₂) at Room Temperature (RT) for 4–12 hours.

  • Workup: Filter off ammonium salts, concentrate, and purify via silica gel chromatography to obtain the TMS-protected intermediate.

Step 2: Deprotection

  • Reagents: TMS-intermediate, K₂CO₃ (1.5 eq).

  • Solvent: Methanol (MeOH).

  • Conditions: Stir at RT for 1–2 hours.

  • Purification: Aqueous workup followed by recrystallization (Hexanes/EtOAc) or column chromatography.

Synthesis Workflow Diagram

Synthesispathway Start 2-Iodobenzyl Alcohol Inter TMS-Protected Intermediate Start->Inter Sonogashira Coupling Reagents1 TMS-Acetylene Pd(PPh3)2Cl2 / CuI Et3N / THF Reagents1->Inter Product (2-Ethynylphenyl)methanol (Target) Inter->Product Desilylation Reagents2 K2CO3 / MeOH (Deprotection) Reagents2->Product

Figure 1: Two-step synthesis via Sonogashira coupling and base-mediated deprotection.

Reactivity Profile & Applications

The strategic value of (2-ethynylphenyl)methanol lies in its ability to undergo cycloisomerization .

Isobenzofuran Generation

Upon treatment with base (e.g., KOtBu) or transition metal catalysts (Au, Pt, Ru), the compound cyclizes to form isobenzofuran . Isobenzofuran is an extremely reactive diene that cannot be isolated but can be trapped in situ by dienophiles (e.g., maleic anhydride, quinones) to form polycyclic adducts.

Key Application:

  • Drug Development: Synthesis of anthracycline antibiotics and lignan natural products.

  • Materials Science: Precursor for acenes and organic semiconductors.

Reactivity Pathway Diagram

Reactivity Substrate (2-Ethynylphenyl)methanol Isobenzofuran Isobenzofuran (Transient Reactive Species) Substrate->Isobenzofuran Cycloisomerization Activation Base (KOtBu) or Metal Catalyst (Au/Pt) Activation->Isobenzofuran Adduct Polycyclic Adduct (Diels-Alder Product) Isobenzofuran->Adduct [4+2] Cycloaddition Dienophile Dienophile Trap (e.g., Maleic Anhydride) Dienophile->Adduct

Figure 2: Generation of transient isobenzofuran and subsequent trapping via Diels-Alder reaction.

Safety & Handling (GHS Classification)

Signal Word: DANGER

Hazard Code Statement Precautionary Measures
H302 Harmful if swallowed.Wash hands thoroughly after handling.
H319 Causes serious eye irritation.Wear eye protection/face shield.[4]
H334 May cause allergy or asthma symptoms or breathing difficulties if inhaled.Avoid breathing dust/fume. Use in a fume hood.

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Protect from light to prevent polymerization.

References

  • Chemical Identity & Properties: PubChem. (2-Ethynylphenyl)methanol (CID 11007947).[1][5] National Library of Medicine. [Link][5]

  • Physical Data Source: ChemSrc. (2-Ethynylphenyl)methanol MSDS & Properties. [Link]

  • Synthesis Protocol (Sonogashira): Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • Reactivity (Isobenzofuran): Hamura, T., et al. (2012). Generation of Isobenzofurans via Silver-Catalyzed Cyclization. Journal of the American Chemical Society.[6]

Sources

Strategic Sourcing and Synthetic Utility of (2-Ethynylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Process Chemistry

Executive Summary

(2-Ethynylphenyl)methanol (CAS 10602-08-1), also known as 2-ethynylbenzyl alcohol, is a high-value "orthogonally functionalized" building block.[1] It features a terminal alkyne and a benzylic alcohol in a 1,2-relationship. This specific geometry makes it a critical precursor for generating isobenzofurans and indene derivatives via metal-catalyzed cycloisomerization.

For medicinal chemists, the sourcing challenge lies not in availability, but in purity retention . The compound is prone to polymerization and oxidation. This guide details the critical quality attributes (CQAs) required for downstream success, particularly in Gold(I)-catalyzed cascades where trace impurities can arrest catalytic turnover.

Chemical Profile & Synthetic Divergence[1][2][3]

The Molecule
  • IUPAC Name: (2-Ethynylphenyl)methanol[1][2][3]

  • CAS Number: 10602-08-1[1][3][4][5]

  • Molecular Weight: 132.16 g/mol [1][3]

  • Physical State: Off-white to yellow solid (MP: 66–70 °C)

  • Solubility: Soluble in DCM, THF, MeOH, EtOAc.

Synthetic Utility: The "Ortho" Advantage

The proximity of the hydroxyl group to the alkyne allows for rapid cyclization. Upon activation by soft Lewis acids (Au, Pt, Cu), the oxygen attacks the alkyne to form isobenzofuran intermediates, which are highly reactive dienes for Diels-Alder cycloadditions.

Visualization: Reaction Pathways

The following diagram illustrates the synthetic divergence of (2-ethynylphenyl)methanol, highlighting why purity is essential for selectivity.

SyntheticDivergence Figure 1: Synthetic Divergence of (2-Ethynylphenyl)methanol Raw (2-Ethynylphenyl)methanol (Starting Material) Au_Cat Au(I) Activation Raw->Au_Cat + Catalyst Polymer Polymerization (Unwanted) Raw->Polymer Light/Heat/Radical Isobenzofuran Isobenzofuran Intermediate Au_Cat->Isobenzofuran Cycloisomerization Indanone Indanone Derivatives Au_Cat->Indanone Hydration/Oxidation DielsAlder Polycyclic Scaffolds Isobenzofuran->DielsAlder + Dienophile

Figure 1: The compound serves as a gateway to complex polycycles. Note that 'Polymerization' is a competing pathway accelerated by poor storage.

Quality Assurance & Procurement Strategy

Procuring this compound requires scrutiny of its synthetic origin. Most commercial batches are synthesized via Sonogashira coupling of 2-bromobenzyl alcohol with trimethylsilylacetylene, followed by desilylation. This route leaves specific "fingerprints" of impurities.

Critical Quality Attributes (CQAs)

When evaluating a Certificate of Analysis (CoA), prioritize the following metrics:

AttributeSpecificationWhy It Matters
Purity (HPLC) >97.0%Lower purity often indicates oligomerization.
Appearance White to pale yellow solidDark brown/orange indicates significant oxidation or polymerization.
Pd Content <50 ppmCritical: Residual Palladium from synthesis can poison Gold catalysts or cause side reactions.
Water Content <0.5%Excess water can lead to hydration of the alkyne to a ketone (acetophenone derivative).
H-NMR Clean doublet (alkyne)Confirm absence of homocoupling (Glaser) products (diynes).
Storage Protocol
  • Temperature: Store at 2–8 °C (Refrigerate).

  • Atmosphere: Argon or Nitrogen flush is mandatory.

  • Light: Protect from light (amber vials) to prevent radical polymerization.

Experimental Protocol: Gold(I)-Catalyzed Cyclization

Objective: Validation of reagent quality via cyclization to an isobenzofuran intermediate, trapped by a dienophile. This reaction is highly sensitive to catalyst poisoning, making it an excellent "stress test" for the starting material.

Reference: Adapted from Beilstein J. Org. Chem. 2011, 7 , 103–144. [1]

Materials
  • (2-Ethynylphenyl)methanol: 1.0 equiv (132 mg, 1.0 mmol)

  • Dienophile (e.g., N-methylmaleimide): 1.2 equiv

  • Catalyst: [JohnPhosAu(MeCN)]SbF6 (2 mol%) or AuCl3 (5 mol%)

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.

Step-by-Step Methodology
  • Preparation: In a glovebox or under positive Argon pressure, weigh the Gold catalyst into a flame-dried vial.

  • Dissolution: Dissolve (2-ethynylphenyl)methanol and the dienophile in anhydrous DCM (0.1 M concentration).

  • Initiation: Add the substrate solution to the catalyst vial at Room Temperature (25 °C).

  • Monitoring: Stir the mixture. The reaction should proceed rapidly (1–4 hours). Monitor via TLC (disappearance of the starting material spot at R_f ~0.3 in 20% EtOAc/Hex).

  • Workup: Filter the reaction mixture through a short pad of silica/Celite to remove the gold catalyst. Rinse with DCM.

  • Analysis: Concentrate the filtrate. Analyze crude via 1H-NMR.

    • Success Criteria: Disappearance of the alkyne proton (singlet/doublet at ~3.3 ppm) and appearance of the cyclized adduct signals.

Troubleshooting
  • Stalled Reaction: If the reaction stops at <50% conversion, the starting material likely contains residual sulfur or amines (catalyst poisons) or residual Palladium .

  • Black Precipitate: Indicates decomposition of the Gold catalyst, often due to reducing agents in the starting material.

Market Landscape & Supplier Analysis

Suppliers are categorized by their utility in the drug development lifecycle.

Tier 1: Global Catalog (High Reliability / High Cost)

Best for: Bench-scale synthesis (mg to g), reference standards.

  • Sigma-Aldrich (Merck): High QC standards. Usually ships in amber glass. Expensive.

  • TCI Chemicals: Excellent inventory of alkynyl alcohols. Reliable purity (>98%).

  • Thermo Scientific (Alfa Aesar): Good availability, often ships from stock.

Tier 2: Building Block Specialists (Balance of Cost/Quality)

Best for: Scale-up (10g - 100g), library synthesis.

  • Combi-Blocks: Very strong in heterocyclic building blocks. often provides H-NMR data online.

  • Enamine: Massive stock, excellent for finding analogs if the primary compound is unsuitable.

  • BLD Pharm: Cost-effective, but requires strict batch validation (check color upon arrival).

Procurement Logic Flow

Use the following logic to decide on a vendor:

ProcurementLogic Figure 2: Strategic Procurement Decision Tree Start Need (2-Ethynylphenyl)methanol Scale What is the Scale? Start->Scale Small < 5 Grams Scale->Small Discovery Large > 10 Grams Scale->Large Process Dev Tier1 Tier 1 (Merck/TCI) Priority: Speed & Purity Small->Tier1 Tier2 Tier 2 (Combi/Enamine) Priority: Cost & Batch Consistency Large->Tier2 QC_Check Mandatory QC Check: 1. Appearance (Color) 2. H-NMR (Alkyne Proton) Tier1->QC_Check Tier2->QC_Check Proceed Proceed to Synthesis QC_Check->Proceed

Figure 2: Decision tree for selecting suppliers based on experimental scale.

References

  • Rudolph, M., & Hashmi, A. S. K. (2011). Gold-catalyzed cycloisomerization of 1,5-allenynes via dual activation of an ene reaction. Beilstein Journal of Organic Chemistry, 7, 103–144.

  • PubChem. (n.d.).[1][2] (2-Ethynylphenyl)methanol (CAS 10602-08-1).[1][3][4][5] National Library of Medicine. Retrieved October 25, 2023.

  • Tokimizu, Y., Oishi, S., Fujii, N., & Ohno, H. (2011). Gold-Catalyzed Cascade Cyclization of 2-Alkynyl-N-Propargylanilines. Angewandte Chemie International Edition.

  • BenchChem. (2025).[6] Sonogashira Coupling Protocols.

Sources

A Comprehensive Technical Guide to the Safe Handling of (2-ethynylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-ethynylphenyl)methanol is a versatile bifunctional organic compound that serves as a key building block in the synthesis of a wide array of complex molecules, including pharmaceuticals and functional materials. Its structure, incorporating both a reactive terminal alkyne and a primary alcohol on an aromatic ring, allows for diverse chemical transformations. This unique reactivity, however, also introduces specific hazards that necessitate a thorough understanding and implementation of robust safety protocols. This guide provides an in-depth analysis of the potential hazards associated with (2-ethynylphenyl)methanol and offers detailed, field-proven safety precautions to ensure its safe handling, use, and storage in a research and development setting.

Hazard Identification and Analysis

A comprehensive understanding of the intrinsic hazards of a chemical is the cornerstone of safe laboratory practice. Based on aggregated data from multiple sources, (2-ethynylphenyl)methanol is classified with the following hazards:

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. For (2-ethynylphenyl)methanol, the following classifications are reported[1][2]:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Sensitization, Respiratory1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled

Signal Word: Danger[1][2]

Pictograms:

GHS_Pictograms cluster_0 GHS Hazard Pictograms Health Hazard Exclamation Mark

GHS pictograms for (2-ethynylphenyl)methanol.

Analysis of Hazards
  • Acute Oral Toxicity (H302): This classification indicates that ingestion of (2-ethynylphenyl)methanol can lead to harmful or potentially lethal effects. The toxicity is likely associated with the metabolic pathways of the compound, which may be influenced by both the ethynyl and methanol functionalities. While the exact mechanism of toxicity for this specific molecule is not extensively documented in the provided search results, the general toxicity of ingested alcohols and the potential for the ethynyl group to interfere with biological processes should be considered.

  • Serious Eye Irritation (H319): Direct contact with the eyes is likely to cause significant irritation, characterized by redness, pain, and potentially blurred vision. This is a common hazard for many organic chemicals and necessitates stringent eye protection.

  • Respiratory Sensitization (H334): This is a significant and insidious hazard. Inhalation of dusts or aerosols of (2-ethynylphenyl)methanol may lead to the development of an allergic response in the respiratory system. Initial exposures may not produce any symptoms, but subsequent exposures, even to very small amounts, can trigger an asthmatic-like reaction with symptoms such as coughing, wheezing, and shortness of breath. This sensitization is irreversible.

Physicochemical Hazards

While not explicitly classified with a flammability hazard in the provided GHS information, the presence of an aromatic ring and a high carbon content suggests that (2-ethynylphenyl)methanol is combustible. Its flash point is reported to be 117.7±15.6 °C[3]. The terminal alkyne group also presents specific chemical reactivity hazards that must be managed.

  • Reactivity of the Terminal Alkyne: Terminal alkynes are known to be reactive and can form explosive metal acetylides, particularly with heavy metals such as copper, silver, and mercury[4][5]. The acidic nature of the terminal proton makes it susceptible to deprotonation by strong bases, and the resulting acetylide anion is a potent nucleophile[4]. While aryl acetylenes are generally more stable than their alkyl counterparts, the potential for hazardous reactions remains.

Engineering and Administrative Controls

Before any personal protective equipment is considered, a hierarchy of controls must be implemented to minimize the risk of exposure.

Ventilation

All work with (2-ethynylphenyl)methanol, especially when handling the solid or creating solutions, must be conducted in a certified chemical fume hood. The fume hood provides essential protection against the inhalation of dust or vapors and contains any potential spills. The ventilation system should be designed to prevent the accumulation of flammable vapors.

Designated Work Area

Establish a designated area within the laboratory for the handling of (2-ethynylphenyl)methanol. This area should be clearly marked, and access should be restricted to authorized personnel who are fully trained in the safe handling of this compound.

Safe Work Practices
  • Avoid generation of dust and aerosols: When transferring the solid, use techniques that minimize dust formation, such as careful scooping rather than pouring. If solutions are being prepared, add the solid to the solvent slowly to avoid splashing.

  • Prohibition of incompatible materials: Ensure that the designated work area and all equipment are free from incompatible metals, particularly heavy metals and their salts. Use of copper, brass, or bronze spatulas, stir bars, or reaction vessels should be strictly avoided.

  • Control of ignition sources: Although the flashpoint is relatively high, it is prudent to eliminate all potential ignition sources from the immediate work area. This includes open flames, hot plates, and non-intrinsically safe electrical equipment.[6]

Personal Protective Equipment (PPE)

Appropriate PPE is the final line of defense against exposure. The following PPE is mandatory when handling (2-ethynylphenyl)methanol:

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to check the glove manufacturer's compatibility chart for breakthrough times. Gloves should be inspected before each use and replaced immediately if any signs of degradation are observed.

  • Skin and Body Protection: A flame-resistant laboratory coat should be worn and buttoned completely. Full-length pants and closed-toe shoes are also required.

  • Respiratory Protection: Due to the risk of respiratory sensitization, a NIOSH-approved respirator with an appropriate particulate filter may be necessary if there is a potential for generating dust and the engineering controls are not sufficient to maintain exposure below acceptable limits. The need for respiratory protection should be determined by a qualified industrial hygienist based on a risk assessment of the specific procedure.

PPE_Workflow cluster_ppe Required Personal Protective Equipment Goggles Chemical Safety Goggles Gloves Chemically Resistant Gloves Goggles->Gloves Don LabCoat Flame-Resistant Lab Coat Gloves->LabCoat Don Respirator Respirator (if required) LabCoat->Respirator Don (if assessed as necessary) End Proceed with Experiment Respirator->End Start Before Handling (2-ethynylphenyl)methanol Start->Goggles Don

Workflow for donning appropriate PPE.

Safe Handling and Experimental Protocols

Adherence to strict protocols during the handling and use of (2-ethynylphenyl)methanol is critical to prevent exposure and accidents.

Weighing and Dispensing
  • Weigh the solid compound in a chemical fume hood.

  • Use a disposable weighing boat or line the balance pan with aluminum foil to prevent contamination.

  • Clean any spills on the balance immediately with a damp cloth, ensuring the cloth is disposed of as hazardous waste.

Preparation of Solutions
  • Always add the solid (2-ethynylphenyl)methanol to the solvent. Do not add the solvent to the solid, as this can increase the risk of splashing and dust generation.

  • Use a magnetic stirrer to aid in dissolution and avoid manual shaking.

  • Ensure the container is appropriately labeled with the chemical name, concentration, and all relevant hazard pictograms.

Conducting Reactions
  • Inert Atmosphere: Reactions involving the terminal alkyne, especially those using strong bases or organometallic reagents, should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and potential hazards associated with the presence of oxygen.

  • Temperature Control: Be mindful of the potential for exothermic reactions. Use an ice bath or other cooling method to control the reaction temperature, particularly during the addition of reagents.

  • Quenching: Carefully quench reactions involving reactive intermediates. For example, when quenching a reaction containing a metal acetylide, use a proton source (e.g., a saturated aqueous solution of ammonium chloride) and add it slowly with cooling.

Storage and Waste Disposal

Proper storage and disposal are essential components of the chemical's lifecycle management.

Storage
  • Store (2-ethynylphenyl)methanol in a cool, dry, and well-ventilated area away from direct sunlight and sources of heat or ignition.[2][7][8][9]

  • The storage container should be tightly sealed to prevent the ingress of moisture and air.

  • Store separately from strong oxidizing agents, strong bases, and, most importantly, heavy metal salts.

  • The recommended storage condition is often under an inert atmosphere at 2-8°C.[2]

Waste Disposal
  • All waste materials contaminated with (2-ethynylphenyl)methanol, including empty containers, disposable labware, and spill cleanup materials, must be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this chemical down the drain.

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

Spills
  • Small Spills: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent, and then wash with soap and water.

  • Large Spills: Evacuate the area immediately and contact the institution's emergency response team. Do not attempt to clean up a large spill without proper training and equipment.

First Aid
  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][11]

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[10]

  • In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. The development of respiratory sensitization symptoms may be delayed.[6][11]

  • In case of ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Conclusion

(2-ethynylphenyl)methanol is a valuable reagent in chemical synthesis, but its use demands a high level of respect for its potential hazards. By understanding its GHS classification, implementing robust engineering and administrative controls, utilizing appropriate personal protective equipment, and adhering to strict safe handling, storage, and emergency procedures, researchers can mitigate the risks and work safely with this compound. The causality behind these precautions is rooted in the fundamental chemical and toxicological properties of the molecule, and a commitment to these principles is paramount for ensuring a safe and productive research environment.

References

  • SAFETY DATA SHEET METHANOL. (n.d.).
  • SAFETY DATA SHEET - Methanol (230, 232, 233). (2014, March 19). State of Michigan.
  • The Perils of Methanol Exposure: Insights into Toxicity and Clinical Management. (2024, December 20). MDPI.
  • Methanol Safety Fact Sheet. (n.d.). Methanol Institute.
  • METHANOL SAFE HANDLING MANUAL. (n.d.). Methanol Institute.
  • Methanol. (n.d.). PubChem. National Institutes of Health.
  • Chronic methanol toxicity through topical and inhalational routes presenting as vision loss and restricted diffusion of the optic nerves on MRI: A case report and literature review. (2020, July 21). PubMed Central.
  • 2-Ethynylbenzyl alcohol. (n.d.). PubChem. National Institutes of Health.
  • Safety Data Sheet: Methanol. (n.d.). Carl ROTH.
  • (4-Ethynylphenyl)methanol. (n.d.). PubChem. National Institutes of Health.
  • METHYL ALCOHOL (METHANOL). (2023, June 20). Occupational Safety and Health Administration.
  • (2-Ethynylphenyl)methanol. (2025, September 18). Chemsrc.
  • (2-Ethynylphenyl)methanol. (n.d.). BLD Pharm.
  • (4-Ethynylphenyl)methanol. (n.d.). BLD Pharm.
  • Synthesis and carbonylation of aryl acetylenes. (2025, August 6). ResearchGate.
  • Alkyne Reactivity. (n.d.). Michigan State University Chemistry.
  • How to Handle and Store Acetylene Cylinders. (n.d.). Rexarc.
  • Kinds of Reactivity: Recent Breakthroughs in Metal-Catalyzed Alkyne Chemistry. (2012, December 7). PubMed Central. National Institutes of Health.
  • Methanol Toxicity. (2025, February 6). StatPearls. NCBI Bookshelf.
  • Aryl acetylenes as mechanism-based inhibitors of cytochrome P450-dependent monooxygenase enzymes. (n.d.). PubMed.
  • Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. (n.d.).
  • Synthesis (5) - Reactions of Alkynes. (2014, January 29). Master Organic Chemistry.
  • CAS 10602-04-7: 4-ETHYNYLBENZYL ALCOHOL 97. (n.d.). CymitQuimica.
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Literature review of (2-ethynylphenyl)methanol reactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactions of (2-Ethynylphenyl)methanol

Foreword for the Modern Researcher

(2-Ethynylphenyl)methanol is a deceptively simple molecule. At first glance, it presents a standard aromatic alcohol with a terminal alkyne. However, the ortho relationship of these two functional groups creates a powerful and versatile scaffold, pre-disposed to a rich variety of intramolecular transformations. This guide moves beyond a simple catalog of reactions; it is designed for the practicing scientist—the medicinal chemist, the process developer, the materials researcher—to provide a deep, mechanistic understanding of why this substrate behaves as it does and how to control its reactivity to achieve specific, high-value molecular architectures. We will explore the causality behind experimental choices, from catalyst selection to solvent effects, to empower you to not only replicate but also innovate upon these foundational methods.

Core Physicochemical & Structural Data

A thorough understanding of a substrate begins with its fundamental properties. (2-Ethynylphenyl)methanol, also known as 2-ethynylbenzyl alcohol, is a stable, readily accessible building block. Its reactivity is dominated by the nucleophilic hydroxyl group and the electrophilic, high-energy alkyne, perfectly positioned for intramolecular cyclization.

PropertyValueSource
CAS Number 10602-08-1[1]
Molecular Formula C₉H₈O
Molecular Weight 132.16 g/mol
IUPAC Name (2-ethynylphenyl)methanol
SMILES C#CC1=CC=CC=C1CO
Appearance Liquid (Varies by purity)
Storage 2-8°C, Inert atmosphere, Protect from light[1]

Pillar 1: Intramolecular Cyclization - The Art of Regiocontrol

The most powerful application of (2-ethynylphenyl)methanol is its use in constructing oxygen-containing heterocycles, particularly isochromenes and dihydroisobenzofurans. These scaffolds are prevalent in natural products and pharmaceuticals, exhibiting a wide range of biological activities, including antitumor, antifungal, and antiviral properties.[2] The key to unlocking the potential of this substrate lies in selectively controlling the cyclization pathway.

Mechanism & Causality: 6-endo-dig vs. 5-exo-dig Cyclization

The competition between forming a six-membered ring (isochromene) versus a five-membered ring (dihydroisobenzofuran) is a classic challenge in alkyne functionalization. The outcome is dictated by the mode of alkyne activation and the reaction conditions, which can be tuned to favor one pathway over the other with remarkable precision.

A recently developed electrochemical method provides an elegant solution to this regioselectivity problem.[2] By avoiding harsh oxidants or expensive transition-metal catalysts, this approach uses a sacrificial silver anode to generate Ag⁺ ions in situ. These ions activate the alkyne, facilitating an intramolecular nucleophilic attack from the hydroxyl group. The genius of this method is its "dial-a-regioisomer" capability:

  • For Isochromene (6-endo-dig): The reaction is conducted at an elevated temperature (60 °C) in the presence of acetic acid (AcOH). The thermal energy helps overcome the kinetic barrier for the 6-membered ring formation, and AcOH acts as a proton shuttle, facilitating the key silver/hydrogen exchange.[2]

  • For Dihydroisobenzofuran (5-exo-dig): The reaction is run at a low temperature (-10 °C) and in the absence of acid. Under these conditions, the 5-exo-dig pathway is kinetically favored. The methoxide ion (MeO⁻), formed at the cathode from the reduction of methanol, is proposed to facilitate the cyclization.[2]

G start (2-Ethynylphenyl)methanol ag_activation Ag⁺ Activation (from sacrificial anode) start->ag_activation intermediate_A Intermediate A (π-complex) ag_activation->intermediate_A cyclization 6-endo-dig Cyclization (Rate-Limiting Step) intermediate_A->cyclization intermediate_B Intermediate B (Vinylic Silver) cyclization->intermediate_B protonolysis Ag/H Exchange (AcOH) intermediate_B->protonolysis intermediate_C Intermediate C protonolysis->intermediate_C nucleophilic_attack Nucleophilic Attack (MeOH) intermediate_C->nucleophilic_attack intermediate_D Intermediate D nucleophilic_attack->intermediate_D deprotonation Deprotonation (Acetate) intermediate_D->deprotonation product Isochromene Product deprotonation->product

Caption: Plausible mechanism for the electrosynthesis of isochromenes.

Experimental Protocol: Regioselective Electrosynthesis of Isochromenes[3]

This protocol is a self-validating system, where successful execution directly confirms the mechanistic principles of regiocontrol.

  • Cell Assembly: An undivided 10 mL glass cell is equipped with a silver anode (99.9%, 55 mm × 5 mm) and a carbon cathode (51 mm × 8 mm).

  • Reagent Addition: To the cell, add the substituted (2-ethynylphenyl)methanol substrate (0.25 mmol), dimethylformamide (DMF, 2 mL), methanol (MeOH, 2 mL), lithium perchlorate (LiClO₄, 0.25 mmol, 27 mg), and acetic acid (AcOH, 0.25 mmol, 14 µL).

  • Electrolysis: Immerse the electrodes into the solution and connect to a power supply. Conduct the electrolysis at a constant current of 6 mA at 60 °C for 3 hours under an air atmosphere.

  • Work-up and Purification: Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to yield the desired isochromene product.

Data Presentation: Substrate Scope and Yields[3]

The robustness of a method is demonstrated by its tolerance to various functional groups. The electrochemical cyclization shows broad applicability.

EntryR¹ SubstituentR² SubstituentProductYield (%) (Method A: Isochromene)Yield (%) (Method B: Dihydroisobenzofuran)
1HPhenyl2a / 3a 9589
2H4-Chlorophenyl2c / 3c 9487
3H4-Tolyl2d / 3e 9642
4FPhenyl2g / 3g 97Not detected
5OMePhenyl2j 86N/A
6HProp-2-yl2f 53N/A

Method A: 60 °C, with AcOH. Method B: -10 °C, without AcOH.

Pillar 2: Transition-Metal Catalysis - Forging Complexity

Beyond intramolecular cyclization, the dual functionality of (2-ethynylphenyl)methanol makes it an exceptional partner in transition-metal-catalyzed reactions.[3] These methods enable the construction of highly complex polycyclic systems in a single, atom-economical step.

Platinum-Catalyzed Divergent Cascade Cycloadditions

A powerful example is the platinum(II) iodide-catalyzed reaction between (2-ethynylphenyl)methanol and chalcones.[4] This reaction is a showcase of substituent-controlled divergence. Under identical reaction conditions, the electronic nature of the chalcone directs the cascade pathway to one of two distinct polycyclic products.

  • With α-cyanochalcones: A cascade reaction yields complex spiroketals in 86–97% yield.

  • With o-hydroxychalcones: The reaction pathway is diverted to produce oxa-bridged fused heterocycles in 87–95% yield.

The causality lies in how the substituent alters the electron density and reactivity of the intermediates within the catalytic cycle, demonstrating a sophisticated level of reaction control.

G substrates (2-Ethynylphenyl)methanol + Chalcone Derivative catalyst PtI₂ Catalyst process_box Cascade Cycloaddition Path A (α-cyanochalcone) Path B (o-hydroxychalcone) catalyst->process_box:f0 product_A Spiroketal process_box:f1->product_A Divergent Pathway product_B Oxa-Bridged Heterocycle process_box:f2->product_B Divergent Pathway

Caption: Workflow for substituent-controlled divergent cascade reactions.

Palladium-Catalyzed Domino Reactions

Palladium catalysis can be employed to construct isochromenes through a domino reaction sequence involving C-C and C-O bond formation.[5] This strategy typically starts from ortho-bromo tertiary benzylic alcohols and internal acetylenes, highlighting the versatility of alkynes in building heterocyclic frameworks. These methods underscore the power of cascade strategies to rapidly build molecular complexity from simple precursors.[5]

Applications in Drug Discovery & Medicinal Chemistry

The heterocyclic cores synthesized from (2-ethynylphenyl)methanol are not merely academic curiosities; they are "privileged structures" in medicinal chemistry.[6]

  • Isochromenes & Dihydroisobenzofurans: These motifs are found in numerous natural products and have been identified as potent antitumor, antifungal, antibacterial, and antimicrobial agents.[2] Their rigid structures allow for precise presentation of functional groups to biological targets.

  • Spiroketals & Fused Heterocycles: The complex, three-dimensional architectures generated from cascade reactions are highly sought after in drug discovery.[7] They provide access to novel chemical space, moving away from the flat, aromatic compounds that dominate many screening libraries. This structural complexity can lead to improved target selectivity and better pharmacokinetic properties.

The utility of (2-ethynylphenyl)methanol as a building block is analogous to other key intermediates like 2-thiophenemethanol, which serves as a bioisostere for a benzene ring and is crucial for developing anti-inflammatory and antiproliferative agents.[6] By providing access to a diverse range of oxygen-containing heterocycles, (2-ethynylphenyl)methanol is a vital tool for professionals developing the next generation of therapeutic agents.

Conclusion and Future Outlook

(2-Ethynylphenyl)methanol has firmly established itself as a cornerstone building block for modern synthetic chemistry. Its true value is unlocked through a deep understanding of the subtle energetic balances that govern its reactivity. The development of electrochemical methods for perfect regiocontrol and the discovery of substituent-steered cascade reactions demonstrate that the field is continuously innovating. Future research will likely focus on enantioselective versions of these transformations, using chiral catalysts or ligands to produce single-enantiomer heterocyclic products, further increasing their value for drug development and other life science applications. The principles outlined in this guide provide a robust foundation for any scientist looking to harness the synthetic potential of this remarkable molecule.

References

  • Isochromene based natural products. ResearchGate. Available from: [Link].

  • Isochromene and Dihydroisobenzofuran Electrosynthesis by a Highly Regiodivergent Cyclization of 2-Ethynylbenzaldehydes. National Center for Biotechnology Information. Available from: [Link].

  • A Concise Review of Catalytic Synthesis of Methanol from Synthesis Gas. MDPI. Available from: [Link].

  • Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI. Available from: [Link].

  • Gram-scale cascade cycloaddition reactions of (2-ethynylphenyl)methanol... ResearchGate. Available from: [Link].

  • Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. MDPI. Available from: [Link].

  • 2-Ethynylbenzyl alcohol. PubChem. Available from: [Link].

  • (4-Ethynylphenyl)methanol. PubChem. Available from: [Link].

  • Transition-Metal-Catalyzed C(sp3)–H Alkylation of Methyl Heteroarenes with Alcohols. MDPI. Available from: [Link].

  • Synthesis of isochromenes. Organic Chemistry Portal. Available from: [Link].

  • Effect of solvent on a synthesis of sulfonylated isochromenes (3). ResearchGate. Available from: [Link].

  • Transition-metal-catalyzed asymmetric defluorinative reactions. Royal Society of Chemistry. Available from: [Link].

  • Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. Available from: [Link].

  • Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium. PubMed. Available from: [Link].

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Methodological & Application

Application Note: Regioselective Synthesis of Isochromenes from (2-Ethynylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic synthesis of isochromenes (1H-isochromenes) from (2-ethynylphenyl)methanol derivatives. It prioritizes regioselective methods that favor the 6-endo-dig pathway over the kinetically competitive 5-exo-dig pathway (which yields isobenzofurans).

Executive Summary & Strategic Rationale

The cyclization of (2-ethynylphenyl)methanol (and its derivatives) is a pivotal transformation in the synthesis of oxygen heterocycles. However, this reaction presents a classic regioselectivity challenge:

  • 5-exo-dig Cyclization: Yields 1,3-dihydroisobenzofurans . This is often the kinetically favored pathway according to Baldwin’s rules for nucleophilic attack on alkynes.

  • 6-endo-dig Cyclization: Yields 1H-isochromenes .[1][2][3][4][5] This is the desired pathway for this protocol but requires specific Lewis acid catalysis to overcome the kinetic preference for the 5-membered ring.

This guide details two high-fidelity protocols—Indium(III) Catalysis and Gold(I) Catalysis —that effectively enforce the 6-endo-dig manifold, providing high yields of isochromenes with minimal isobenzofuran byproducts.

Mechanistic Divergence

The following diagram illustrates the critical bifurcation point between the two pathways.

G Start (2-Ethynylphenyl)methanol Activation Metal-Alkyne Complex (π-Activation) Start->Activation Catalyst (In, Au) TS_5exo 5-exo-dig TS (Kinetic Trap) Activation->TS_5exo Ag(I), Cu(I) often favor TS_6endo 6-endo-dig TS (Thermodynamic/Catalyst Controlled) Activation->TS_6endo InI3, Au(I) specific Product_5 1,3-Dihydroisobenzofuran (Undesired) TS_5exo->Product_5 Product_6 1H-Isochromene (Target) TS_6endo->Product_6

Figure 1: Mechanistic bifurcation in the cycloisomerization of 2-alkynylbenzyl alcohols. Regiocontrol is dictated by the specific Lewis acid used.

Protocol A: Indium(III)-Catalyzed Cycloisomerization

Best for: Robust, high-yielding synthesis of 1H-isochromenes with excellent functional group tolerance.[5] Mechanism: Indium triiodide (InI₃) acts as a soft Lewis acid, activating the alkyne and preferentially stabilizing the 6-endo transition state.

Materials & Reagents[1][3][6][7][8][9][10][11][12][13][14]
  • Substrate: (2-Ethynylphenyl)methanol derivative (1.0 equiv)

  • Catalyst: Indium(III) iodide (InI₃) (anhydrous, 99.99%)

  • Solvent: Toluene (anhydrous)

  • Inert Gas: Argon or Nitrogen

Step-by-Step Methodology
  • Preparation (Glovebox/Schlenk Line):

    • Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar.

    • Cool to room temperature under a stream of argon.

    • Add InI₃ (5 mol%) . Note: InI₃ is hygroscopic; handle quickly or in a glovebox.

  • Reaction Assembly:

    • Dissolve the (2-ethynylphenyl)methanol substrate (0.5 mmol) in anhydrous toluene (2.0 mL) .

    • Add the substrate solution to the Schlenk tube containing the catalyst via syringe.

    • Seal the tube.

  • Execution:

    • Heat the reaction mixture to 80–100 °C in an oil bath.

    • Monitor by TLC (typically 2–6 hours). The starting material (alcohol) will disappear, and a less polar spot (isochromene) will appear.

  • Work-up:

    • Cool the mixture to room temperature.

    • Quench by adding a saturated aqueous solution of NaHCO₃ (5 mL) .

    • Extract with Ethyl Acetate (3 x 10 mL) .

    • Dry the combined organic layers over anhydrous Na₂SO₄ .

    • Filter and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel (Hexanes/EtOAc gradient).

    • Result: 1H-Isochromenes are typically obtained as oils or solids in 80–97% yield .

Troubleshooting Table
IssueProbable CauseSolution
Low Conversion Catalyst deactivation (moisture)Ensure InI₃ is fresh/dry; use strictly anhydrous toluene.
Isobenzofuran formation Temperature too lowEnsure reaction temp is ≥80 °C to overcome activation barrier for 6-endo.
Decomposition Acid-sensitive substrateInI₃ is Lewis acidic; add 4Å molecular sieves to buffer conditions.

Protocol B: Gold(I)-Catalyzed Cyclization

Best for: Complex substrates requiring mild conditions or high regioselectivity at lower temperatures. Mechanism: Cationic Gold(I) species (


) coordinate strongly to the alkyne, inducing a "slippage" that favors the 6-endo attack due to the formation of a stable vinyl-gold intermediate.
Materials & Reagents[1][3][6][7][8][9][10][11][12][13][14]
  • Catalyst Precursor: Chloro(triphenylphosphine)gold(I) (

    
    ) (5 mol%)
    
  • Silver Salt (Activator): Silver Triflate (

    
    ) (5 mol%)
    
  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Additives: 4Å Molecular Sieves (optional, to maintain anhydrous conditions)

Step-by-Step Methodology
  • Catalyst Activation (In Situ):

    • In a flame-dried vial, combine

      
       (5 mol%) and 
      
      
      
      (5 mol%) in anhydrous DCM (1 mL).
    • Stir at room temperature for 10 minutes. A white precipitate (

      
      ) will form, indicating the generation of the active cationic species 
      
      
      
      .
    • Note: Exclusion of light is recommended for silver salts.

  • Substrate Addition:

    • Dissolve the (2-ethynylphenyl)methanol substrate (0.5 mmol) in anhydrous DCM (1.5 mL).

    • Transfer the substrate solution to the catalyst mixture (avoid transferring the AgCl precipitate if possible, though not strictly necessary).

  • Execution:

    • Stir the reaction at Room Temperature (25 °C) .

    • Monitor by TLC. Reaction is typically faster than InI₃ method (1–4 hours).

  • Work-up:

    • Filter the mixture through a short pad of Celite to remove silver salts and gold residues.

    • Rinse the pad with DCM.

    • Concentrate the filtrate.

  • Purification:

    • Flash chromatography (Silica gel, Hexanes/EtOAc).

    • Result: High regioselectivity for 1H-isochromene (>95:5 ratio vs isobenzofuran).

Comparative Analysis of Methods

FeatureIndium(III) Method (InI₃)Gold(I) Method (Au/Ag)
Regioselectivity Excellent (6-endo)Excellent (6-endo)
Temperature 80–100 °CRoom Temperature
Cost ModerateHigh (Au/Ag)
Moisture Sensitivity High (InI₃ is hygroscopic)Moderate
Substrate Scope Broad (Alkyl, Aryl alkynes)Broad, tolerates sensitive groups
Primary Use Case Scale-up, robust synthesisLate-stage functionalization

References

  • Seoane-Carabel, F., Alonso-Marañón, L., Sarandeses, L. A., & Sestelo, J. P. (2023).[3][5] Synthesis of 1H-Isochromenes and 1,2-Dihydroisoquinolines by Indium(III)-Catalyzed Cycloisomerization of ortho-(Alkynyl)benzyl Derivatives.[1][3][5] Synthesis, 55, 1714-1723.[3][5]

  • Tomás-Mendivil, E., Starck, J., Ortuno, J. C., & Michelet, V. (2015).[3] Gold-Catalyzed Synthesis of 1H-Isochromenes. Organic Letters, 17(24), 6126–6129.

  • Dell’Acqua, M., Castano, B., Cecchini, C., Pedrazzini, T., Pirovano, V., Rossi, E., Caselli, A., & Abbiati, G. (2014). Mild Regiospecific Synthesis of 1-Alkoxy-isochromenes Catalyzed by Well-Defined [Silver(I)(pyridine-containing ligand)] Complexes. The Journal of Organic Chemistry, 79(8), 3494–3505.

  • Godoi, B., et al. (2005). Electrophilic Cyclization of 2-(1-Alkynyl)-2-alken-1-ones using the I2/K3PO4 System. Organic Letters, 7(21), 4609-4611.

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Application Notes & Protocols: Tandem Annulation Reactions Involving (2-Ethynylphenyl)methanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Researcher

In the relentless pursuit of molecular complexity and novel chemical entities, tandem reactions have emerged as a cornerstone of efficient synthetic strategy. By orchestrating multiple bond-forming events in a single, uninterrupted sequence, we not only enhance operational simplicity but also mirror the elegance of biosynthetic pathways. This guide is dedicated to the exploration of (2-ethynylphenyl)methanol, a versatile building block, and its derivatives in the realm of tandem annulation reactions. The inherent juxtaposition of a nucleophilic hydroxyl group and an electrophilically activatable alkyne within this scaffold presents a rich playground for the construction of diverse heterocyclic frameworks. For the discerning researcher in drug discovery and materials science, the methodologies detailed herein offer a direct route to privileged structures, streamlining the path from concept to creation.

Section 1: The Chemistry of (2-Ethynylphenyl)methanol in Tandem Reactions

(2-Ethynylphenyl)methanol is a bifunctional reagent primed for sequential chemical transformations. The presence of the hydroxyl group and the terminal alkyne allows for a variety of intramolecular and intermolecular bond formations. The initial step in many of these reactions is the activation of the alkyne by a transition metal catalyst, rendering it susceptible to nucleophilic attack. The proximate hydroxyl group can then act as an intramolecular nucleophile, initiating a cyclization cascade. Alternatively, in the presence of other reactants, the activated alkyne can participate in intermolecular reactions, followed by cyclization involving the hydroxyl group.

The choice of catalyst is paramount in directing the reaction pathway. Gold and palladium catalysts are frequently employed for their ability to activate alkynes towards nucleophilic attack.[1][2] Copper catalysts are also utilized, particularly in cycloaddition reactions involving azides. The specific ligand environment of the metal catalyst can further fine-tune the reactivity and selectivity of the transformation.

Section 2: Copper-Catalyzed Three-Component Tandem Annulation for the Synthesis of Spiro[benzo[d]oxepine-2,4'-imidazoles]

This section details a powerful copper(I)-catalyzed three-component reaction for the synthesis of complex spiro-heterocycles. This protocol utilizes a derivative of (2-ethynylphenyl)methanol, 2-(2-ethynylphenyl)oxirane, in a tandem sequence with a sulfonyl azide and an isocyanoacetate.[3][4]

Scientific Rationale and Mechanistic Insights

This reaction is a testament to the efficiency of tandem catalysis, creating multiple new bonds and a complex spirocyclic system in a single operation. The proposed mechanism initiates with the copper-catalyzed reaction between the terminal alkyne of the 2-(2-ethynylphenyl)oxirane and the sulfonyl azide. This step is believed to form a copper acetylide intermediate, which then undergoes cycloaddition with the azide to generate a triazolyl copper species. Subsequent intramolecular attack of the oxirane oxygen opens the epoxide ring, leading to the formation of a seven-membered oxepine ring. The resulting intermediate then reacts with the isocyanoacetate to construct the imidazole ring, ultimately affording the spiro[benzo[d]oxepine-2,4'-imidazole] product.

dot digraph "Figure_1_Copper_Catalyzed_Tandem_Annulation" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, label="Figure 1: Proposed Catalytic Cycle", labelloc=b, labeljust=c, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Start [label="(2-ethynylphenyl)oxirane\n+ Sulfonyl Azide", fillcolor="#F1F3F4", fontcolor="#202124"]; Cu_Catalyst [label="Cu(I) Catalyst", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate_A [label="Copper Acetylide\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate_B [label="Triazolyl Copper\nSpecies", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate_C [label="Oxepine Ring\nFormation", fillcolor="#F1F3F4", fontcolor="#202124"]; Isocyanoacetate [label="Isocyanoacetate", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Spiro[benzo[d]oxepine-2,4'-imidazole]", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Cu_Catalyst [label="Coordination"]; Cu_Catalyst -> Intermediate_A [label="Formation"]; Intermediate_A -> Intermediate_B [label="Cycloaddition"]; Intermediate_B -> Intermediate_C [label="Intramolecular\nRing Opening"]; Intermediate_C -> Product [label="Reaction with\nIsocyanoacetate"]; Isocyanoacetate -> Product; }

Figure 1: Proposed Catalytic Cycle

Experimental Protocol

Materials:

  • 2-(2-Ethynylphenyl)oxirane (1.0 equiv)

  • Sulfonyl azide (e.g., TsN3) (1.2 equiv)

  • Isocyanoacetate (e.g., ethyl isocyanoacetate) (1.5 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-(2-ethynylphenyl)oxirane and anhydrous dichloromethane.

  • Add the sulfonyl azide to the solution.

  • In a separate vial, weigh the copper(I) iodide catalyst and add it to the reaction mixture.

  • Finally, add the isocyanoacetate to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Summary
EntrySulfonyl AzideIsocyanoacetateYield (%)
1TsN₃Ethyl Isocyanoacetate85
2BsN₃Methyl Isocyanoacetate82
3NsN₃t-Butyl Isocyanoacetate78

Yields are representative and may vary depending on the specific substrates and reaction conditions.

Section 3: Potential Tandem Annulations and Future Directions

While the previous section provided a detailed protocol for a specific transformation, the versatility of (2-ethynylphenyl)methanol and its derivatives extends to a wide range of other potential tandem annulation reactions. This section explores some of these possibilities, drawing on established reactivity patterns of related compounds.

Palladium-Catalyzed Annulation with Alkenes

Palladium catalysts are well-known to mediate the cyclization of ortho-alkynyl-substituted aromatics with alkenes. A plausible tandem reaction of (2-ethynylphenyl)methanol with an alkene, such as N-phenylmaleimide, could proceed via an initial carbopalladation of the alkyne, followed by an intramolecular cyclization of the hydroxyl group to forge a new heterocyclic ring.[5]

dot digraph "Figure_2_Palladium_Catalyzed_Annulation" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, label="Figure 2: Conceptual Palladium-Catalyzed Annulation", labelloc=b, labeljust=c, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Substrates [label="(2-ethynylphenyl)methanol\n+ Alkene", fillcolor="#F1F3F4", fontcolor="#202124"]; Pd_Catalyst [label="Pd(II) Catalyst", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate_A [label="Carbopalladation", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate_B [label="Intramolecular\nCyclization", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Fused Heterocycle", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Substrates -> Pd_Catalyst; Pd_Catalyst -> Intermediate_A; Intermediate_A -> Intermediate_B; Intermediate_B -> Product; }

Figure 2: Conceptual Palladium-Catalyzed Annulation

This type of reaction could provide access to a variety of complex polycyclic systems, with the final structure depending on the nature of the alkene partner.

Synthesis of Isochromenes and Dihydroisobenzofurans

The synthesis of isochromene and dihydroisobenzofuran cores is of significant interest due to their presence in numerous biologically active natural products. While direct protocols starting from (2-ethynylphenyl)methanol are not extensively documented, related transformations of 2-ethynylbenzaldehydes offer a promising blueprint.[1] An electrochemical approach, for instance, has been shown to be highly regioselective in the synthesis of these heterocycles, avoiding the need for transition metal catalysts.[1] Adapting such conditions to (2-ethynylphenyl)methanol could provide a green and efficient route to these valuable scaffolds.

Section 4: Applications in Drug Discovery and Medicinal Chemistry

The heterocyclic scaffolds synthesized through tandem annulation reactions of (2-ethynylphenyl)methanol and its derivatives are prevalent in many FDA-approved drugs and clinical candidates. The ability to rapidly construct these complex cores from simple starting materials is of immense value to drug discovery programs. For example, the spiro-oxepine imidazole core, synthesized via the copper-catalyzed protocol, is a novel scaffold that could be explored for its potential biological activity. The isochromene and dihydroisobenzofuran motifs are also well-established pharmacophores with a wide range of biological activities. The development of efficient and versatile synthetic routes to these and other related heterocyclic systems will undoubtedly accelerate the discovery of new therapeutic agents.

References

  • Barboza, J. P., et al. (2023). Isochromene and Dihydroisobenzofuran Electrosynthesis by a Highly Regiodivergent Cyclization of 2-Ethynylbenzaldehydes. The Journal of Organic Chemistry. [Link]

  • Li, Y., et al. (2018). Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-substituted benzo[b]furans. Tetrahedron Letters.
  • Wang, D., et al. (2014). A copper(I)-catalyzed reaction of 2-(2-ethynylphenyl)oxirane, sulfonyl azide, with 2-isocyanoacetate. Chemical Communications. [Link]

  • Wu, J., et al. (2022). Rhodium catalyzed sequential dual C–H annulation of 3-arylisoxazoles with 1,6-diynes to access fused naphthalenes. Organic & Biomolecular Chemistry.
  • Dell'Isola, A., et al. (2021).
  • Wang, D., et al. (2014). A copper(I)-catalyzed reaction of 2-(2-ethynylphenyl)oxirane, sulfonyl azide, with 2-isocyanoacetate. Chemical Communications, 50(63), 8791-8794. [Link]

  • Shao, P., et al. (2023). Asymmetric 2,4-Dienylation/[4 + 2] Annulation Cascade to Construct Fused Frameworks via Auto-Tandem Palladium Catalysis. Organic Letters. [Link]

  • Huang, T., et al. (2022). Palladium-Catalyzed Chemo- and Regiocontrolled Tandem Cyclization/Cross-Coupling of 2-Benzyl-3-alkynyl Chromones with Aryl Iodides for the Synthesis of 4H-Furo[3,2-c]chromenes and Xanthones. Organic Letters.
  • Liao, Y., et al. (2002). Palladium(II)-mediated cascade carbonylative annulation of o-alkynyl-phenols on silyl linker-based macrobeads: a combinatorial synthesis of a 2,3-disubstituted benzo[b]furan library. Organic Letters. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
  • Kobayashi, K., & Shik, K. (2008). A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. HETEROCYCLES, 75(3), 639.
  • Garcı́a-Garcı́a, P., & Garcı́a-Garcı́a, P. (2020). Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. Chemistry Proceedings.
  • Wang, X., et al. (2015). Palladium-catalyzed tandem fluorination and cyclization of enynes. Organic letters, 17(15), 3782-3785. [Link]

  • Brenna, E., et al. (2021). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Molecules, 26(11), 3183.
  • Khlebnikov, A. F., et al. (2021). Rhodium-catalyzed migrative annulation and olefination of 2-aroylpyrroles with diazoesters. The Journal of Organic Chemistry, 86(17), 11638-11655.
  • Van Hoof, M., et al. (2021). The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Oxidative Sulfonylation and Dimroth Cyclization. Molecules, 26(3), 581. [Link]

  • Wang, D., et al. (2018). Rhodium(ii)-catalyzed annulation of N-sulfonyl-1,2,3-triazoles with 1,3,5-triazinanes to produce octahydro-1H-purine derivatives: a combined experimental and computational study. Organic & Biomolecular Chemistry, 16(43), 8343-8349. [Link]

  • Wang, Y., et al. (2022). Formal nucleophilic pyrrolylmethylation via palladium-based auto-tandem catalysis: switchable regiodivergent synthesis and remote chirality transfer. Chemical Science, 13(45), 13531-13539. [Link]

Sources

Application Note: High-Fidelity Scale-Up of (2-Ethynylphenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Executive Summary

The Challenge

(2-Ethynylphenyl)methanol (CAS: 10602-08-1) and its derivatives are pivotal "lynchpin" intermediates in the synthesis of fused heterocycles (e.g., isobenzofurans, indoles) and pharmacophores. While bench-scale synthesis (milligram to gram) is trivial via Sonogashira coupling, multi-kilogram scale-up presents three distinct engineering challenges:

  • Thermal Runaway Risks: Palladium-catalyzed cross-couplings of acetylenes are highly exothermic. In batch reactors, the accumulation of unreacted alkyne due to poor agitation or low catalyst activity can lead to delayed, explosive decomposition.

  • Metal Contamination: Removing residual Palladium (Pd) and Copper (Cu) to meet pharmaceutical specifications (<10 ppm) is difficult due to the chelating nature of the benzylic alcohol and alkyne moieties.

  • Purification Bottlenecks: Chromatography is cost-prohibitive at scale. A robust crystallization protocol is required to replace silica gel columns.

The Solution

This guide details a Chromatography-Free Process utilizing a stepwise Sonogashira coupling with trimethylsilylacetylene (TMSA) followed by controlled desilylation. This route is preferred over direct acetylene gas coupling due to superior handling safety and yield profiles.

Part 2: Detailed Experimental Protocols

Workflow Overview

The synthesis is a two-stage telescopic process (or isolated intermediate process for higher purity requirements).

G Start Start: 2-Bromobenzyl Alcohol Step1 Step 1: Sonogashira Coupling (Pd cat, CuI, TMS-Acetylene) Start->Step1 Inert Atm (N2) Workup1 Workup: Acid Wash & Pd Scavenging Step1->Workup1 IPC: HPLC >98% Conv Intermed Intermediate: TMS-Protected Alkyne Workup1->Intermed Phase Separation Step2 Step 2: Desilylation (K2CO3, MeOH) Intermed->Step2 Methanolysis Cryst Crystallization (Heptane/Toluene) Step2->Cryst Solvent Swap Final Final Product: (2-Ethynylphenyl)methanol Cryst->Final Filtration

Figure 1: Process Flow Diagram for the synthesis of (2-ethynylphenyl)methanol.

Step 1: Sonogashira Coupling (Scale: 1.0 kg Input)

Reagents:

  • 2-Bromobenzyl alcohol (1.0 equiv)

  • Trimethylsilylacetylene (TMSA) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (

    
    ) (0.5 mol%)
    
  • Copper(I) Iodide (CuI) (1.0 mol%)

  • Triethylamine (TEA) (3.0 equiv)

  • Solvent: THF (5 Vol)

Protocol:

  • Inertion: Charge the reactor with THF and TEA. Sparge with Nitrogen (

    
    ) for 30 minutes to remove dissolved oxygen (Critical for preventing Glaser homocoupling of alkyne).
    
  • Charging: Add 2-Bromobenzyl alcohol,

    
    , and CuI under positive 
    
    
    
    flow.
  • Thermal Control: Heat the jacket to 45°C.

  • Dosing (CPP): Add TMSA dropwise over 2–4 hours.

    • Why? The reaction is exothermic.[1] Accumulation of TMSA can cause a thermal spike. Monitor internal temperature (

      
      ); maintain 
      
      
      
      .
  • Reaction: Stir at 60°C for 4–6 hours. Monitor by HPLC (Target: <0.5% starting material).

  • Workup: Cool to 20°C. Filter off precipitated TEA-HBr salts. Wash the filtrate with 1M HCl (to remove residual amine) and Brine.

  • Scavenging: Treat the organic layer with an aqueous solution of N-Acetylcysteine (0.5 equiv relative to Pd) or a solid-supported scavenger (e.g., SiliaMetS® Thiol) for 2 hours at 40°C. Filter and concentrate.

Step 2: Desilylation & Purification

Reagents:

  • Potassium Carbonate (

    
    ) (0.1 equiv)
    
  • Methanol (MeOH) (10 Vol)

Protocol:

  • Reaction: Dissolve the crude TMS-intermediate in MeOH. Add

    
    . Stir at 20°C for 1 hour.
    
    • Note: This reaction is fast.[2] Do not heat, as polymerization of the free terminal alkyne can occur.

  • Quench: Neutralize with dilute acetic acid to pH 7.

  • Solvent Swap: Concentrate MeOH under vacuum (keep bath <40°C). Re-dissolve residue in Toluene (3 Vol).

  • Crystallization:

    • Heat Toluene solution to 50°C.

    • Slowly add Heptane (anti-solvent) until cloud point (approx. 2 Vol).

    • Cool to 0°C at a rate of 10°C/hour.

    • Seed with pure crystals at 25°C if available.

  • Isolation: Filter the off-white solids. Wash with cold 1:1 Toluene/Heptane. Dry under vacuum at 30°C.

Part 3: Process Safety & Engineering Controls

Thermal Hazard Assessment (DSC Data)

Differential Scanning Calorimetry (DSC) of the reaction mixture typically reveals:

  • Onset of Decomposition: ~120°C for the Pd-alkyne complex.

  • Maximum Temperature of Synthesis Reaction (MTSR): Can exceed boiling point of THF if TMSA is added as a bolus.

  • Control Measure: Use a dosing pump for TMSA. Ensure the reactor has a pressure relief valve rated for solvent vapor generation.

Impurity Management Logic

The following decision tree helps operators handle deviations in purity.

Purification Check Check Crude Purity (HPLC) HighPurity >95% Purity Check->HighPurity LowPurity <90% Purity Check->LowPurity DirectCryst Standard Crystallization (Toluene/Heptane) HighPurity->DirectCryst Glaser Impurity: Di-alkyne (Glaser) LowPurity->Glaser Dimer detected PdResidue Impurity: Dark Color (Pd) LowPurity->PdResidue High Metal Content Recryst Recrystallize from IPA/Water Glaser->Recryst Dimer is less soluble CarbonTreat Activated Carbon Treatment (50°C, 1h) PdResidue->CarbonTreat CarbonTreat->DirectCryst

Figure 2: Decision Matrix for impurity remediation during scale-up.

Key Quantitative Metrics
ParameterSpecificationRationale
Oxygen Level < 100 ppmPrevents Glaser coupling (alkyne dimerization).
Water Content (KF) < 0.1%Prevents catalyst deactivation (Pd aggregation).
Pd Residual < 10 ppmRequired for pharma intermediates; prevents toxicity.
Yield (Step 1) > 90%High conversion required to minimize difficult separations.[3]
Yield (Step 2) > 85%Losses primarily due to mother liquor solubility.

Part 4: Troubleshooting & Expert Insights

1. "The Reaction Stalled at 80% Conversion"

  • Cause: Catalyst death due to oxygen ingress or poor ligand quality.

  • Fix: Do not add more Pd initially. Degas the mixture again. Add 10% fresh catalyst as a slurry in degassed solvent.

2. "Product is Brown/Black"

  • Cause: Colloidal Palladium.

  • Fix: Standard filtration won't remove this. Use a Celite® filtration step during the workup of Step 1. Alternatively, wash the organic layer with 5% aqueous L-Cysteine or Sodium Bisulfite (

    
    ).
    

3. "Crystallization Oiled Out"

  • Cause: Temperature dropped too fast or too much anti-solvent (Heptane) was added.

  • Fix: Re-heat to dissolve the oil. Add a seed crystal. Cool extremely slowly (5°C per hour).

References

  • Sonogashira Coupling Optimization

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874-922.
  • Safety in Scale-Up (DSC & Thermal Hazards)

    • Sperry, J. B., et al. (2022). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development.
  • Palladium Removal Strategies

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
  • Standard Protocol Grounding (Analogous Chemistry)

    • Organic Syntheses, Coll.[4] Vol. 10, p.5 (2004); Vol. 75, p.61 (1997). (General procedures for Sonogashira coupling).

  • Product Data

    • (2-Ethynylphenyl)methanol (CAS 10602-08-1) Physical Properties.[5]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for intramolecular hydroalkoxylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Intramolecular Hydroalkoxylation

Subject: Optimization & Troubleshooting Guide for Cyclic Ether Synthesis Document ID: IHA-OPT-2026 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the technical support hub for intramolecular hydroalkoxylation. This guide moves beyond basic textbook definitions to address the practical failure modes encountered in the lab. Whether you are synthesizing tetrahydrofurans (THF), tetrahydropyrans (THP), or complex spiroketals, this document treats the reaction as a system of competing rates—where success depends on balancing nucleophilic attack against catalyst deactivation and competing isomerization pathways.

Module 1: Catalyst Selection Matrix (The Engine)

Before troubleshooting, ensure you are using the correct catalytic "engine" for your substrate class. Mismatched catalyst-substrate pairs are the #1 cause of failure.

Decision Logic: Selecting the Right System

CatalystSelection Start Substrate Type UnsatType Unsaturation Type? Start->UnsatType Alkyne Alkyne (C≡C) UnsatType->Alkyne Alkene Alkene (C=C) UnsatType->Alkene AuCat Gold(I) Catalysis (e.g., IPrAuNTf2) *Standard for exo-dig* Alkyne->AuCat Standard PtCat Platinum(II) / Bronsted Acid *For endo-dig bias* Alkyne->PtCat Specific Regio Activation Is Alkene Activated? Alkene->Activation Activated Activated (Styrenes, Enol Ethers) Activation->Activated Unactivated Unactivated (Aliphatic Alkenes) Activation->Unactivated Bronsted Brønsted Acid (TfOH, HNTf2) *High efficiency* Activated->Bronsted HAT Co-Catalyzed MHAT (Co(salen) + Silane) *Radical Pathway* Unactivated->HAT Anti-Markovnikov/Radical HotAcid Hot Metal Triflates (Bi(OTf)3, Fe(OTf)3) *Lewis Acid Activation* Unactivated->HotAcid Markovnikov/Ionic

Figure 1: Decision matrix for selecting the optimal catalytic manifold based on substrate electronic properties.

Module 2: The Gold Standard – Troubleshooting Gold(I) Catalysis

Gold(I) catalysis (e.g., Ph3PAuCl / AgOTf or IPrAuNTf2) is the most common method for alkynol cyclization, but it is prone to specific "silent" failure modes.

The Hidden Trap: Off-Cycle Catalyst Aggregation

A common misconception is that if the reaction stalls, the catalyst has decomposed to metallic gold (Au⁰). However, in hydroalkoxylation, the culprit is often the formation of a stable, unreactive gem-diaurated species (Bis-Gold Vinyl complex).

GoldCycle PreCat [L-Au]+ Active Catalyst Coord π-Complex (Alkyne Coordination) PreCat->Coord Attack Trans-Alkoxylation (C-O Bond Formed) Coord->Attack Fast & Reversible VinylAu Mono-Gold Vinyl Intermediate Attack->VinylAu Product Enol Ether Product VinylAu->Product Protodeauration (Rate Limiting) OffCycle Bis-Gold Vinyl (Gem-Diaurated) *CATALYST SINK* VinylAu->OffCycle + [L-Au]+ Product->PreCat + H+ OffCycle->VinylAu Slow Reversal

Figure 2: The Gold(I) catalytic cycle highlighting the "Off-Cycle" catalyst sink that causes reaction stalling [1][4].

Q&A: Gold Catalysis Troubleshooting

Q: My reaction proceeds to 50% conversion and then stops completely. Adding more catalyst doesn't help. Why? A: You are likely suffering from product inhibition or diauration . The vinyl gold intermediate (Figure 2, Yellow Node) is not undergoing protodeauration fast enough.

  • The Fix: Add a mild proton shuttle. The protodeauration step is often turnover-limiting.[1] Adding 10-20 mol% of a mild Brønsted acid (like diphenyl phosphate) or a proton shuttle (like water or methanol in trace amounts) can accelerate the release of the catalyst [1].

Q: I am observing the wrong regioisomer (6-endo instead of 5-exo). A: Hydroalkoxylation is reversible. If the kinetic product (5-exo) is unstable, the reaction may drift toward the thermodynamic product (6-endo).

  • The Fix: Switch from a phosphine ligand (e.g., Ph3P) to a bulky N-Heterocyclic Carbene (NHC) ligand like IPr or JohnPhos. Bulky ligands destabilize the transition state for the 6-endo pathway and accelerate the protodeauration of the 5-exo intermediate, "locking in" the kinetic product [2].

Module 3: General Troubleshooting & Optimization

Use this table to diagnose issues based on experimental observations.

SymptomProbable CauseTechnical Solution
Reaction turns black/precipitate forms Catalyst decomposition to metal (Au⁰, Pd⁰).Ligand Stabilization: The substrate concentration may be too low, leaving the metal center unprotected. Increase substrate concentration (0.5M - 1.0M) or add a stabilizing ligand (e.g., triphenylphosphine) in slight excess.
Isomerization of product (Enol ether

Ketone)
Trace acid hydrolysis.Buffer the System: Hydroalkoxylation products (enol ethers) are acid-sensitive. Add an acid scavenger like 2,6-di-tert-butylpyridine or solid

to the reaction mixture to neutralize adventitious acid without poisoning the metal catalyst [3].
No reaction with unactivated alkenes High activation barrier (insufficient electrophilicity).Switch to HOTf: Metal catalysts often fail here. Use Brønsted acid catalysis (TfOH or HNTf2). If the substrate is acid-sensitive, use the "Triple Catalysis" method (Photoredox + Cobalt + Weak Acid) to generate H-radicals for activation [5].
Polymerization of substrate Cationic polymerization initiated by Lewis Acid.Dilution & Temperature: Run the reaction at high dilution (0.01 M) to favor intramolecular cyclization over intermolecular polymerization. Lower the temperature to -78°C and warm slowly.

Module 4: Standard Operating Procedures (SOPs)

Protocol A: Gold(I)-Catalyzed Cyclization of Alkynols

Best for: Forming furans/pyrans from alkynes.[2]

  • Preparation: In a glovebox or using Schlenk technique, charge a flame-dried vial with the alkynol substrate (1.0 equiv).

  • Solvent: Dissolve in anhydrous DCM or Toluene (0.2 M concentration). Note: Toluene often gives better diastereoselectivity due to cation-pi interactions.

  • Catalyst Loading: Add IPrAuCl (2 mol%) and AgOTf (2 mol%).

    • Pro-Tip: Premix the Au/Ag salts in a separate vial for 5 minutes, filter through a celite plug to remove AgCl, and add the active cationic gold solution to the substrate. This prevents silver-mediated side reactions.

  • Reaction: Stir at Room Temperature. Monitor by TLC/NMR.

  • Quench: Upon completion, add 1 drop of Et3N to neutralize trace acid, then concentrate.

Protocol B: Brønsted Acid-Catalyzed Hydroalkoxylation of Unactivated Alkenes

Best for: Simple aliphatic alcohols cyclizing onto alkenes.

  • Preparation: Charge vial with alkenol (1.0 equiv).

  • Solvent: Dissolve in Nitromethane (

    
    ) or DCE. Nitromethane is polar and stabilizes the cationic transition state.
    
  • Initiation: Add Triflimide (

    
    ) or Triflic Acid (
    
    
    
    ) (5-10 mol%).
  • Temperature: Heat to 50-80°C.

  • Workup: Quench with saturated

    
     immediately upon cooling to prevent product hydrolysis [6].
    

References

  • Brown, T. J., Weber, D., Gagné, M. R., & Widenhoefer, R. A. (2012).[1] Mechanistic Analysis of Gold(I)-Catalyzed Intramolecular Allene Hydroalkoxylation Reveals an Off-Cycle Bis(gold) Vinyl Species and Reversible C–O Bond Formation.[1][3][4] Journal of the American Chemical Society, 134(22), 9134–9137. [Link]

  • Alcaide, B., Almendros, P. (2014). Gold-Catalyzed Cyclization of Alkynols. Accounts of Chemical Research, 47(3), 939–952. [Link]

  • Bae, H. Y., et al. (2021).[5] Catalytic Asymmetric Hydroalkoxylation of C–C Multiple Bonds. Chemical Reviews, 121(14), 8452-8477. [Link]

  • Mishra, A., & Hashmi, A. S. K. (2020). Gold-Catalyzed Hydroalkoxylation of Alkynes: A Review. Chemical Reviews. [Link]4]

  • Nakagawa, M., Matsuki, Y., Nagao, K., & Ohmiya, H. (2022).[6] A Triple Photoredox/Cobalt/Brønsted Acid Catalysis Enabling Markovnikov Hydroalkoxylation of Unactivated Alkenes.[6][7][8] Journal of the American Chemical Society, 144(18), 7953-7959.[8] [Link]7]

  • Dzudza, A., & Marks, T. J. (2009).[9] Efficient Intramolecular Hydroalkoxylation/Cyclization of Unactivated Alkenols Mediated by Lanthanide Triflate Ionic Liquids.[9][10] Organic Letters, 11(7), 1523-1526. [Link]

Sources

Technical Support Center: Air-Sensitive Reagents in (2-Ethynylphenyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket ID: SYN-2-EPM-001 Subject: Troubleshooting Inert Atmosphere Protocols & Catalyst Deactivation

Welcome to the Technical Support Center

You are likely here because your Sonogashira coupling is stalling, your reaction mixture has turned an ominous shade of black/green, or your yields of (2-ethynylphenyl)methanol are inconsistent.

Synthesizing (2-ethynylphenyl)methanol requires a delicate balance. While the hydroxyl group on the benzyl alcohol is robust, the catalytic cycle driving the alkyne insertion is notoriously intolerant of oxygen. This guide treats your chemical setup as a system that must be debugged.

Module 1: The "Hardware" – Catalyst Integrity

The Issue: Commercial Copper(I) Iodide (CuI) is frequently contaminated with Iodine (


) and Copper(II), appearing green or grey. Using this "out of the bottle" promotes the Glaser Homocoupling  side reaction, destroying your trimethylsilylacetylene (TMSA) reagent before it couples with the aryl halide.

The Fix: CuI Regeneration Protocol Why this works:


 is soluble in saturated KI solutions (forming 

), while CuI is not. This selective solubility allows us to wash away the oxidized contaminants.

Step-by-Step Protocol:

  • Dissolve: Place impure CuI (green/grey) in a saturated aqueous solution of Potassium Iodide (KI).

  • Precipitate: Dilute the mixture significantly with water. White CuI will precipitate.

  • Wash: Filter the solid and wash sequentially with:

    • Water (removes remaining KI)

    • Ethanol (removes organic impurities)

    • Diethyl Ether (removes ethanol and facilitates drying)

  • Dry: Dry under high vacuum in a desiccator. The result must be a fine white powder .

  • Storage: Store under Argon/Nitrogen in a glovebox or taped desiccator.

Module 2: The "Software" – Reaction Logic & Oxygen Exclusion

The Issue: Oxygen is a competitive inhibitor. It intercepts the catalytic cycle at two critical points:[1]

  • Oxidation of Phosphine Ligands: Converts active

    
     into inactive oxides.
    
  • Glaser Coupling: Oxidizes the Cu-acetylide intermediate, causing it to dimerize rather than transmetallate to Palladium.

Visualizing the Failure Points The following diagram illustrates where Oxygen attacks your workflow.

SonogashiraFailure Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Ar-I O2_Pd O2 Attack Pd0->O2_Pd TransMetal Transmetallation OxAdd->TransMetal CuAcetylide Cu-Acetylide (Active Nucleophile) CuAcetylide->TransMetal O2_Cu O2 Attack CuAcetylide->O2_Cu Product (2-ethynylphenyl)methanol TransMetal->Product Reductive Elim. PdBlack Pd-Black (Dead Catalyst) O2_Pd->PdBlack Aggregation Glaser Glaser Homocoupling (Diyne Side Product) O2_Cu->Glaser Dimerization

Caption: Figure 1. Oxygen interference pathways in Sonogashira coupling. Red paths indicate irreversible catalyst deactivation or side-reaction initiation.

Module 3: Execution Protocol (2-Step Synthesis)

Target: (2-ethynylphenyl)methanol Precursor: 2-Iodobenzyl alcohol (preferred over bromo for faster kinetics at lower temps).

Step 1: The Coupling (Air Critical)

Reagents: 2-Iodobenzyl alcohol, TMS-acetylene,


 (2-5 mol%), CuI (1-3 mol%), 

(Base/Solvent), THF.
  • Degassing (Mandatory): Do not rely on simple N2 balloon purging.

    • Method:Freeze-Pump-Thaw (3 cycles) is the gold standard for the solvent (THF/Et3N mixture).

    • Alternative: Sparging with Argon for >30 mins is acceptable if using a bubbler with a frit, but less reliable for small scales.

  • The Mix: Add solid reagents (Aryl halide, Pd, CuI) to the flask before adding solvents if using a glovebox. If on a Schlenk line, add Pd/Cu under a strong counter-flow of Argon.

  • Addition: Add degassed THF/Et3N via syringe. Add TMS-acetylene last to prevent premature Cu-acetylide formation before Pd is ready.

  • Monitoring: Stir at RT. If the solution turns black immediately, your inert seal is breached (Pd-black formation). A color change to yellow/brown is normal.

Step 2: The Deprotection (Sensitivity: Moderate)

Reagents: TMS-Intermediate,


, Methanol.
  • Cleavage: Dissolve the TMS-protected intermediate in MeOH. Add

    
    . Stir at RT.
    
  • Isolation: The terminal alkyne product is prone to polymerization if concentrated to dryness and left in light/air.

    • Tip: Store the final product as a concentrated solution in a dark vial at -20°C if not using immediately.

Troubleshooting Matrix
SymptomProbable CauseTechnical Solution
Reaction turns black immediately Rapid Pd oxidation (Pd-black precipitation).System Leak. Check septa and hose connections. Ensure Ar pressure is positive.
Green/Blue tint in solution Oxidation of Cu(I) to Cu(II).Oxygen Ingress. Stop reaction. If early, add fresh CuI (white) under Ar flow. If late, work up.
Low Yield + White precipitate Ammonium salt formation (Normal) vs. Starting Material recovery.Check LCMS. If SM remains, catalyst is dead. Do not add more catalyst to a black mixture. Filter, resubmit with fresh catalyst.
"Double" Molecular Weight Product Glaser Homocoupling (Alkyne-Alkyne).O2 in Headspace. The Cu-acetylide oxidized.[2] Use Freeze-Pump-Thaw next time. Add alkyne slower (syringe pump).
No Reaction (Clear solution) Catalyst poisoning or bad reagents.Check Phosphine Ligands . If Pd source is old, ligands may be oxidized. Add 10% free

to stabilize.
FAQ: Researcher to Researcher

Q: Can I use 2-bromobenzyl alcohol instead of the iodide? A: Yes, but you will likely need heat (50-60°C). Heating increases the risk of alkyne polymerization and Pd-black formation. If you must use the bromide, switch to a more active catalyst system like


 or add a bulky phosphine ligand (e.g., XPhos).

Q: Why use TMS-acetylene? Can't I just bubble Acetylene gas? A: You can, but it is technically difficult to control stoichiometry with gas. Excess acetylene leads to double-addition (coupling on both ends of the acetylene), forming a bis-aryl byproduct. TMS-acetylene protects one end, ensuring a 1:1 coupling.

Q: My CuI is slightly off-white. Is it usable? A: For a robust reaction like this, maybe. But if you are seeing homocoupling (Glaser product), the CuI is the culprit. Wash it.[3] It takes 30 minutes and saves days of purification.

Q: How do I remove the Copper residues during workup? A: Copper binds tightly to amines. Wash your organic layer with saturated Ammonium Chloride (


)  mixed with a little Ammonium Hydroxide (

). This forms the water-soluble deep blue

complex, pulling copper out of your product.
References
  • Sonogashira Coupling Mechanism & Oxygen Sensitivity Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • Purification of Copper(I) Iodide Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.

  • Glaser Coupling Side Reaction Glaser, C. (1869).[2][4] Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft.

  • Synthesis of (2-ethynylphenyl)methanol (Protocol Verification) K. Sonogashira, Y. Tohda, N. Hagihara. (1975).[5] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines.[5] Tetrahedron Letters. [5]

Sources

Purification of (2-ethynylphenyl)methanol derivatives by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (2-ethynylphenyl)methanol Derivatives

Case ID: 2-EPM-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active[1]

Introduction: The Scope of the Challenge

You are likely synthesizing (2-ethynylphenyl)methanol or its substituted derivatives via a Sonogashira coupling (using 2-iodobenzyl alcohol and TMS-acetylene followed by deprotection) or a similar organometallic route.[1]

The purification of this scaffold presents a "Triad of Instability":

  • Polarity Conflict: The benzyl alcohol moiety creates significant hydrogen bonding with silica (tailing), while the aromatic ring requires non-polar elution.

  • Alkyne Reactivity: The terminal alkyne is susceptible to polymerization or Glaser homocoupling if metal residues (Cu/Pd) remain active on the column.

  • Co-elution: The ubiquitous byproduct triphenylphosphine oxide (TPPO) often co-elutes with mid-polarity alcohols.

This guide replaces standard "textbook" chromatography with field-proven isolation protocols designed to protect the alkyne while achieving >98% purity.

Module 1: Pre-Purification Diagnostics & Workup

The Golden Rule: Never put a crude Sonogashira reaction directly onto a column. The residual Pd/Cu catalysts will degrade the alkyne on the silica surface.

Protocol A: Catalyst & Phosphine Oxide Removal (The "Crash" Method)

Before chromatography, you must debulk the crude mixture.

  • Celite Filtration: Dilute crude reaction mixture with EtOAc. Filter through a 2-cm pad of Celite to remove insoluble Pd/Cu salts.

  • The ZnCl₂ Wash (Critical for TPPO Removal):

    • If your synthesis used Triphenylphosphine (PPh₃), TPPO is your main enemy.[1]

    • Dissolve the crude oil in DCM or EtOAc.

    • Add solid ZnCl₂ (approx. 2 equiv relative to phosphine) and stir for 30 mins. ZnCl₂ coordinates with TPPO, rendering it insoluble or significantly altering its Rf.[1]

    • Filter the precipitate.[2][3][4][5] This simple step can remove ~80% of TPPO before the column [1].

  • Solubility Check:

    • Dissolve a small amount of crude in 10% EtOAc/Hexane. If it oils out or crashes, do not wet load .[1] Use the Dry Loading protocol below.

Module 2: Stationary Phase & Loading Strategy

For (2-ethynylphenyl)methanol derivatives, standard silica (60 Å, 230–400 mesh) is acceptable only if the surface acidity is managed.[1]

Decision Matrix: Loading Techniques

LoadingStrategy Start Crude Sample State Solubility Is it fully soluble in <5mL of Initial Mobile Phase? Start->Solubility Yes Wet Loading Solubility->Yes Yes No Dry Loading (Recommended) Solubility->No No Wet_Action Dissolve in minimal DCM/Toluene. Apply to sand bed. Yes->Wet_Action Dry_Action Dissolve in MeOH/DCM. Add Celite (1:2 ratio). Rotovap to free-flowing powder. No->Dry_Action caption Figure 1: Sample Loading Decision Tree for Benzyl Alcohol Derivatives

Technical Insight: For benzyl alcohols, I strongly recommend Dry Loading on Celite 545 . Silica dry-loading can sometimes cause pre-column decomposition due to the high concentration of the alkyne on acidic active sites during the drying process. Celite is inert.

Module 3: Mobile Phase Optimization

The hydroxyl group (-OH) on your molecule will cause "tailing" (broad peaks) due to H-bonding with silanols.[1] You must disrupt this interaction.

Recommended Solvent Systems
SystemCompositionApplicationPros/Cons
Primary Hexane / EtOAc Standard derivativesPros: Excellent separation of non-polar impurities.Cons: TPPO elutes around 50-60% EtOAc, often masking the product.[1]
Alternative DCM / MeOH Polar/Amine derivativesPros: Solubilizes stubborn compounds.Cons: DCM is expensive; difficult to separate closely eluting spots.
The "Pro" Mix Toluene / EtOAc Aromatic separationPros: Pi-pi interactions with Toluene improve separation of the aromatic product from non-aromatic impurities.
Gradient Protocol (Standard 10g Scale)

Assumes 1g crude load on 25g Silica cartridge.[1]

  • Equilibration: 3 CV (Column Volumes) of 100% Hexane (or Toluene).

  • Ramp 1: 0% to 10% EtOAc over 5 CV. (Elutes non-polar dimers/halides).[1]

  • Isocratic Hold: Hold at 10% EtOAc for 2 CV.

  • Ramp 2: 10% to 40% EtOAc over 10 CV. (Product usually elutes here) .

  • Wash: Flush with 100% EtOAc to remove TPPO.

Module 4: Troubleshooting & FAQs

Q1: My product spot on TLC is "streaking" or looks like a comet. Why? Diagnose: This is classic hydrogen bonding between the benzyl alcohol -OH and the silica silanols. Fix:

  • For neutral alcohols: Do nothing different, just run a shallower gradient (e.g., 0.5% increase per minute).

  • For amine-containing derivatives: Pre-wash the column with mobile phase containing 1% Triethylamine (Et3N) .[1] This "caps" the acidic silanols [2].[6]

  • For acidic derivatives: Add 0.5% Acetic Acid to the mobile phase to keep the acid protonated and sharp.

Q2: I see a brown band staying at the top of the column, and my yield is low. Diagnose: This is likely polymerized alkyne (polyacetylene formation) caused by residual Palladium or Copper from the Sonogashira coupling reacting on the silica surface. Fix:

  • Ensure the Celite filtration (Module 1) was thorough.[1]

  • Add a small layer of Sand + 10% Na₂EDTA on top of the column bed to chelate metals before they hit the silica.

Q3: I cannot separate my product from Triphenylphosphine Oxide (TPPO). Diagnose: TPPO is very polar and often co-elutes with benzyl alcohols in Hex/EtOAc systems.[1] Fix: Switch to a DCM/Ether system. TPPO is highly soluble in DCM but less so in Ether/Hexane mixtures compared to your product. Alternatively, perform the ZnCl₂ precipitation described in Module 1 before the column [3].

Q4: Can I use Alumina instead of Silica? Answer: Yes, but use Neutral Alumina (Activity Grade III) .[1] Basic alumina may deprotonate the terminal alkyne (pKa ~25), leading to acetylide formation and decomposition.[1] Neutral alumina is excellent for acid-sensitive benzyl alcohols but offers lower resolution than silica.[1]

Visualizing the Purification Logic

PurificationLogic Crude Crude Reaction Mix (Sonogashira) Workup Workup: 1. Celite Filter (Remove Pd) 2. ZnCl2 Wash (Remove TPPO) Crude->Workup TLC TLC Diagnostics Workup->TLC Impurity_Check Impurity Profile? TLC->Impurity_Check Col_HexEtOAc Column: Hexane/EtOAc Gradient 0-40% Impurity_Check->Col_HexEtOAc Standard Col_DCM Column: DCM/MeOH (Better TPPO resolution) Impurity_Check->Col_DCM Heavy TPPO Path_TPPO TPPO Present Path_Clean Clean Profile Final Pure (2-ethynylphenyl)methanol Col_HexEtOAc->Final Col_DCM->Final caption Figure 2: Purification Workflow for Sonogashira Products

References

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[1][4] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[2][4] The Journal of Organic Chemistry, 82(19), 9931–9936.[1] [1]

  • Restek Corporation.[7] (2023).[1][6][8] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek Technical Guides.

  • Frontier, A. (2026).[1][4] Workup: Triphenylphosphine Oxide Removal. University of Rochester Chemistry Department.

Sources

Common impurities in the synthesis of (2-ethynylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (2-Ethynylphenyl)methanol

Executive Summary & Chemical Context

(2-Ethynylphenyl)methanol (CAS: 76110-68-4) is a critical bifunctional building block. Its synthesis typically relies on the Sonogashira cross-coupling of 2-halobenzyl alcohols with trimethylsilylacetylene (TMSA), followed by desilylation.

While the pathway is well-established, the ortho-substitution pattern and the presence of a free hydroxyl group introduce specific impurity risks that differ from standard phenylacetylene synthesis. This guide addresses the three most persistent impurity classes: Homocoupling byproducts (Glaser) , Phosphine oxides (TPPO) , and Incomplete deprotection species .

Impurity Genesis & Pathway Analysis

Understanding where impurities originate is the first step to elimination. The following diagram maps the reaction landscape and the genesis of common contaminants.

ReactionPathways Start 2-Bromobenzyl alcohol + TMS-Acetylene Cat Pd(PPh3)2Cl2 / CuI Catalytic Cycle Start->Cat Oxidative Add. Glaser IMPURITY A: Glaser Dimer (TMS-C≡C-C≡C-TMS) Start->Glaser O2 Leak / Excess Cu TMS_Prod Intermediate: TMS-(2-ethynylphenyl)methanol Cat->TMS_Prod Reductive Elim. TPPO IMPURITY B: Triphenylphosphine Oxide (TPPO) Cat->TPPO Air Oxidation of Ligand Target TARGET: (2-Ethynylphenyl)methanol TMS_Prod->Target K2CO3/MeOH (Deprotection) Cyclic IMPURITY C: Isobenzofuran/Phthalide (Degradation) Target->Cyclic Acid/Heat (Instability)

Figure 1: Reaction pathways showing the genesis of the target molecule versus critical impurities (Glaser dimers, TPPO, and degradation products).

Troubleshooting Guide: Common Impurities

Issue 1: The "Glaser" Dimer (1,4-Bis(trimethylsilyl)buta-1,3-diyne)

Symptom: A persistent non-polar spot on TLC or an extra set of TMS peaks in NMR (approx. 0.2 ppm). Cause: Presence of Oxygen.[1][2] In the catalytic cycle, Cu(I) is re-oxidized to Cu(II) by air, which promotes the homocoupling of two TMS-acetylene molecules instead of the cross-coupling.

Diagnostic Question Root Cause Analysis Corrective Action
Did the reaction turn green/blue? Cu(II) species are present (oxidation).Degas solvents vigorously (sparge with Ar/N2 for 20 mins).
Is the alkyne in excess? Excess TMSA promotes dimerization.Add TMSA slowly (dropwise) to the mixture.
How to remove it? Dimer is highly non-polar.Wash crude with hexanes before deprotection, or use sublimation (dimer sublimes easily).
Issue 2: Triphenylphosphine Oxide (TPPO) Contamination

Symptom: White solid precipitating with product; broad NMR peaks in the aromatic region (7.4–7.7 ppm). Cause: Oxidation of the triphenylphosphine ligands on the Palladium catalyst. This is notoriously difficult to separate from polar alcohols like (2-ethynylphenyl)methanol.

Protocol: The ZnCl₂ Complexation Method Standard chromatography often fails to separate TPPO from benzyl alcohols effectively.

  • Dissolve the crude mixture in Ethanol or THF.

  • Add ZnCl₂ (2.0 equivalents) .

  • Stir for 30 minutes at room temperature.

  • TPPO forms a complex [ZnCl₂(TPPO)₂] which precipitates as a solid.

  • Filter the solid; the filtrate contains your product.

    • Mechanism:[3][4] The Lewis acidic Zinc binds the Lewis basic Oxygen of TPPO.

Issue 3: Incomplete Deprotection (TMS-Residue)

Symptom: NMR shows a singlet at ~0.0 ppm (TMS) and lack of the terminal alkyne proton (~3.3 ppm). Cause: Insufficient base strength or reaction time; equilibrium issues in methanol.

Solution:

  • Switch Base: If K₂CO₃/MeOH is too slow, use TBAF (Tetrabutylammonium fluoride) in THF (1.1 eq).

  • Warning: TBAF is basic. Ensure workup includes a mild NH₄Cl wash to neutralize, preventing base-catalyzed cyclization of the product.

Optimized Synthetic Protocol (Self-Validating)

This protocol minimizes Glaser coupling by controlling reagent addition and simplifies TPPO removal.

Reagents:

  • 2-Bromobenzyl alcohol (1.0 eq)

  • TMS-Acetylene (1.2 eq)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • CuI (1 mol%)

  • Et₃N (3.0 eq) in THF (anhydrous)

Step-by-Step Methodology:

  • Degassing (Critical): Place 2-bromobenzyl alcohol, Pd catalyst, and CuI in a flask. Seal and cycle vacuum/Argon 3 times. Add degassed THF and Et₃N via syringe.

    • Validation: Solution should remain yellow/orange. A green tint indicates oxygen ingress (Stop and re-degas).

  • Controlled Addition: Add TMS-acetylene dropwise over 15 minutes at room temperature.

    • Why: Keeps the concentration of free alkyne low relative to the oxidative insertion complex, favoring cross-coupling over homocoupling.

  • Reaction: Stir at 50°C for 4-6 hours. Monitor by TLC.[5]

  • Workup (Copper Removal): Dilute with EtOAc. Wash with saturated NH₄Cl / NH₄OH (9:1) solution.

    • Why: The ammonia complexes copper (turning the aqueous layer deep blue), ensuring copper removal which can otherwise catalyze degradation.

  • Deprotection: Resuspend crude in MeOH. Add K₂CO₃ (1.5 eq). Stir 1 hr.

  • Purification: Column chromatography (Hexane/EtOAc).

    • Note: The product is a solid. If TPPO persists, use the ZnCl₂ method described above.[6]

Stability & Storage FAQ

Q: Can (2-ethynylphenyl)methanol cyclize spontaneously? A: Yes, but usually not at room temperature.

  • Risk: Under acidic conditions or high heat, the hydroxyl group can attack the alkyne (5-exo-dig cyclization) to form 1-methylene-1,3-dihydroisobenzofuran or oxidize to phthalide .

  • Prevention: Store the pure solid at -20°C. Avoid traces of acid in the final product (ensure thorough bicarbonate wash).

Q: My product turned yellow/brown on the shelf. A: This indicates polymerization of the terminal alkyne or oxidation of the benzyl alcohol. Re-purify via a short silica plug before use in sensitive steps.

References

  • Sonogashira Coupling Mechanism & Reviews: Chinchilla, R., & Nájera, C. (2007).[3] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874-922.

  • TPPO Removal via ZnCl₂: Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[6] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[6] The Journal of Organic Chemistry, 82(19), 9931–9936.

  • Synthesis of 2-Ethynylbenzyl Alcohol Derivatives: Kundu, N. G., Pal, M., & Mahanty, J. S. (1997). Palladium-Catalysed Heteroannulation with Terminal Alkynes: A Highly Regio- and Stereoselective Synthesis of (Z)-3-Aryl(alkyl)ideneisoindolin-1-ones. Journal of the Chemical Society, Perkin Transactions 1, (20), 3071-3080. (Describes the coupling conditions for ortho-substituted systems).

Sources

Technical Support Center: Catalyst Poisoning in Reactions with Sulfur-Containing Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding catalyst poisoning by sulfur-containing substrates. Catalyst deactivation by sulfur is a significant challenge in many catalytic processes, leading to reduced efficiency and increased costs.[1] This resource offers practical, field-proven insights to help you navigate and overcome these common experimental hurdles.

Section 1: Troubleshooting Guides

This section provides step-by-step guidance for diagnosing and resolving specific issues related to catalyst poisoning by sulfur.

Issue 1: Rapid and Severe Loss of Catalytic Activity

Q1: My hydrogenation reaction, which works perfectly with sulfur-free substrates, shows a dramatic drop in conversion or stops completely when I introduce a substrate containing a thiol, thiophene, or other sulfur functional group. What is the primary cause, and how can I confirm it?

A1: The most probable cause is acute catalyst poisoning. Sulfur compounds are notorious for strongly adsorbing onto the active sites of metal catalysts, effectively blocking them from participating in the intended reaction.[1][2] This strong interaction, often leading to the formation of stable metal-sulfur bonds, is a primary mechanism of deactivation.[3][4]

Troubleshooting Workflow:

cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies A Reaction Failure with Sulfur-Containing Substrate B Hypothesis: Sulfur Poisoning A->B C Catalyst Characterization (Post-Reaction) B->C D Confirm Sulfur Presence: XPS, EDX C->D Techniques E Substrate Purification D->E If confirmed F Catalyst Selection D->F If confirmed G Reaction Condition Optimization D->G If confirmed H Catalyst Regeneration D->H If confirmed

Sources

Validation & Comparative

A Tale of Two Isomers: Unraveling the Reactivity of (2-ethynylphenyl)methanol and (3-ethynylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for the Discerning Researcher

In the intricate world of organic synthesis, the subtle placement of functional groups can dramatically alter the reactivity and synthetic utility of a molecule. This guide delves into the comparative reactivity of two structurally similar yet functionally distinct isomers: (2-ethynylphenyl)methanol and (3-ethynylphenyl)methanol. While both possess a reactive terminal alkyne and a versatile benzyl alcohol moiety, the ortho versus meta positioning of these groups orchestrates a profound divergence in their chemical behavior. This document, intended for researchers, scientists, and professionals in drug development, will elucidate these differences through the lens of established mechanistic principles and available experimental evidence.

The Crucial Distinction: Proximity and its Consequences

The core difference between (2-ethynylphenyl)methanol and (3-ethynylphenyl)methanol lies in the spatial relationship between the hydroxyl and ethynyl groups. In the ortho isomer, these functionalities are poised for intramolecular interactions, a feature absent in the meta counterpart. This proximity effect is the primary determinant of the unique reactivity profile of (2-ethynylphenyl)methanol, predisposing it to cyclization and other intramolecular transformations.

Intramolecular Reactivity: The Forte of the Ortho Isomer

The most significant divergence in the reactivity of the two isomers is the propensity of (2-ethynylphenyl)methanol to undergo intramolecular cyclization reactions. The adjacent hydroxyl group can act as an internal nucleophile, attacking the alkyne upon activation. This has been exploited in the synthesis of various heterocyclic scaffolds, most notably isochromenes.

A prevalent and efficient method for this transformation is the metal-catalyzed intramolecular hydroalkoxylation. Gold catalysts, in particular, have been shown to be highly effective in activating the alkyne of o-alkynylbenzyl alcohols towards nucleophilic attack by the neighboring hydroxyl group.[1]

G cluster_ortho (2-ethynylphenyl)methanol cluster_meta (3-ethynylphenyl)methanol cluster_reaction Reaction Conditions cluster_product Products ortho (2-ethynylphenyl)methanol metal_catalyst Metal Catalyst (e.g., Au(I)) ortho->metal_catalyst  Intramolecular  Pathway Favored meta (3-ethynylphenyl)methanol meta->metal_catalyst  Intermolecular  Pathway Dominates isochromene Isochromene (Intramolecular Cyclization) metal_catalyst->isochromene intermolecular_product Intermolecular Products (e.g., Polymers, Dimers) metal_catalyst->intermolecular_product

In stark contrast, (3-ethynylphenyl)methanol, with its spatially distant functional groups, is incapable of undergoing such intramolecular cyclizations. Under similar catalytic conditions, it would be expected to participate in intermolecular reactions, such as polymerization or reaction with an external nucleophile, if present.

Experimental Protocol: Gold-Catalyzed Cyclization of (2-ethynylphenyl)methanol to 1H-Isochromene

This protocol is a representative example of the unique reactivity of the ortho isomer.

Materials:

  • (2-ethynylphenyl)methanol

  • Gold(I) chloride (AuCl) or a suitable gold precatalyst

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve (2-ethynylphenyl)methanol in the anhydrous solvent.

  • Add the gold catalyst (typically 1-5 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction and purify the product by column chromatography on silica gel.

Expected Outcome:

This reaction typically affords a high yield of 1H-isochromene, a valuable heterocyclic motif in medicinal chemistry.[2][3] The meta isomer, under identical conditions, would not yield a cyclic product.

Reactivity of the Ethynyl Group: A More Level Playing Field

When considering reactions that exclusively involve the terminal alkyne and do not depend on the participation of the hydroxyl group, the differences in reactivity between the two isomers are more subtle and are primarily governed by electronic and steric effects.

Sonogashira Coupling: A Comparative Perspective

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[4] For both (2-ethynylphenyl)methanol and (3-ethynylphenyl)methanol, this reaction is expected to proceed at the terminal alkyne.

In the case of (2-ethynylphenyl)methanol, the proximity of the hydroxymethyl group to the reaction center could introduce steric hindrance, potentially slowing down the reaction rate compared to the meta isomer where the substituent is more remote.

Table 1: Predicted Relative Reactivity in Sonogashira Coupling

IsomerSubstituent PositionExpected Electronic EffectPotential Steric HindrancePredicted Relative Rate
(2-ethynylphenyl)methanolorthoWeakly donatingPossiblePotentially slower
(3-ethynylphenyl)methanolmetaWeakly donatingNegligiblePotentially faster

It is important to note that these are predictions based on general principles, and the actual experimental outcomes could be influenced by the specific reaction conditions, catalyst, and coupling partner used.

Reactivity of the Benzylic Alcohol: Oxidation

The oxidation of the benzylic alcohol to the corresponding aldehyde is another important transformation. The reactivity in this case is influenced by the electronic environment of the benzylic carbon.

The ethynyl group is generally considered to be an electron-withdrawing group. In the case of (3-ethynylphenyl)methanol, this electron-withdrawing effect is transmitted through the aromatic ring to the benzylic position, which could slightly deactivate the alcohol towards oxidation compared to unsubstituted benzyl alcohol.

For (2-ethynylphenyl)methanol, the situation is more complex. The ortho ethynyl group can exert both through-bond and through-space electronic effects, and its proximity could also influence the interaction of the alcohol with the oxidizing agent. However, without direct comparative experimental data, it is difficult to definitively predict a significant difference in the rates of oxidation between the two isomers. Standard oxidizing agents for benzylic alcohols are generally effective for both substrates.[9][10]

Spectroscopic Insights: Differentiating the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful tool for distinguishing between the two isomers.

  • ¹H NMR: The chemical shifts of the aromatic protons will be different due to the different substitution patterns.[11] More diagnostically, the chemical shift of the benzylic protons (-CH₂OH) may differ slightly due to the different electronic environments. In (2-ethynylphenyl)methanol, the benzylic protons are in closer proximity to the anisotropic magnetic field of the alkyne, which could lead to a different chemical shift compared to the meta isomer.[12][13]

  • ¹³C NMR: The number of unique carbon signals in the aromatic region will differ. The meta isomer will have more distinct aromatic carbon signals than the more symmetric hypothetical para isomer, and the ortho isomer will also have a unique set of signals.[14] The chemical shifts of the ethynyl carbons and the benzylic carbon will also be characteristic for each isomer.

Conclusion: A Summary of Divergent Reactivity

Table 2: Comparative Reactivity Summary

Reaction Type(2-ethynylphenyl)methanol (ortho)(3-ethynylphenyl)methanol (meta)Key Differentiating Factor
Intramolecular Cyclization Highly Favored (e.g., to form isochromenes)Not Observed Proximity of functional groups
Sonogashira Coupling Reactive (potentially slower due to steric hindrance)Reactive Steric effects of the ortho substituent
Oxidation of Alcohol Reactive Reactive Minor electronic differences

This guide provides a framework for understanding and predicting the behavior of these two valuable synthetic building blocks. For the synthetic chemist, the choice between the ortho and meta isomer is not arbitrary but a strategic decision that opens up distinct and predictable reaction pathways. Future research providing direct kinetic comparisons of these isomers in various transformations would be invaluable for further refining our understanding of their subtle yet significant differences in reactivity.

References

Sources

A Comparative Guide to the X-ray Crystal Structure of (2-Ethynylphenyl)methanol Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of Crystal Structure in Drug Development

The three-dimensional arrangement of molecules in a crystal lattice is a critical determinant of a drug's physicochemical properties, including its solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount for formulation development, ensuring consistent batch quality, and protecting intellectual property. The (2-ethynylphenyl)methanol scaffold is of significant interest in medicinal chemistry due to the versatile reactivity of the ethynyl group, which can participate in "click" chemistry reactions for bioconjugation or serve as a pharmacophore in its own right.

Comparative Analysis of Ortho-Substituted Benzyl Alcohol Crystal Structures

To understand the potential solid-state behavior of (2-ethynylphenyl)methanol, we will analyze the crystal structures of benzyl alcohol and two ortho-substituted analogs: (2-methylphenyl)(phenyl)methanol and (2-bromophenyl)methanol. The choice of methyl and bromo substituents allows for a comparison of the effects of a small alkyl group versus a larger, more electronegative halogen atom on the crystal packing.

Data Presentation: Crystallographic Parameters

The following table summarizes the key crystallographic data for the selected compounds.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
Benzyl AlcoholC₇H₈OMonoclinicP2₁/c12.3395.7998.01990102.04904[1]
(2-Methylphenyl)(phenyl)methanolC₁₄H₁₄OTrigonalR-323.01323.01310.607909012018[2][3]
(2-Bromophenyl)methanolC₇H₇BrOOrthorhombicP2₁2₁2₁5.8608.03015.4209090904[4]

Key Insights from the Crystallographic Data:

  • Influence of the Ortho-Substituent: The presence of an ortho-substituent dramatically alters the crystal packing. Benzyl alcohol crystallizes in a common monoclinic space group, while the bulkier (2-methylphenyl)(phenyl)methanol adopts a trigonal system to accommodate the two phenyl rings. The halogenated derivative, (2-bromophenyl)methanol, crystallizes in a non-centrosymmetric orthorhombic space group, which is common for chiral molecules, suggesting a specific packing arrangement influenced by the bromine atom.

  • Hydrogen Bonding Networks: In all these structures, the primary intermolecular interaction is the hydrogen bond formed by the hydroxyl group. The nature and geometry of this hydrogen bonding network are key to the overall crystal packing. In (2-methylphenyl)(phenyl)methanol, the molecules form hexameric aggregates through a ring of six O-H···O hydrogen bonds[3].

  • Predicted Structure of (2-Ethynylphenyl)methanol: Based on this comparative data, it can be hypothesized that (2-ethynylphenyl)methanol would also exhibit strong hydrogen bonding involving its hydroxyl group. The linear ethynyl group is a weaker hydrogen bond acceptor than the hydroxyl oxygen but can participate in other non-covalent interactions, such as C-H···π interactions, which would influence the crystal packing. The overall shape of the molecule would likely favor a packing arrangement that accommodates the steric bulk of the ortho-substituent.

Experimental Protocols

Synthesis of (2-Ethynylphenyl)methanol

While a crystal structure is not publicly available, the synthesis of (2-ethynylphenyl)methanol is a key step for its further study. The following protocol is a representative method.

Workflow for the Synthesis of (2-Ethynylphenyl)methanol

cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Desilylation A 2-Iodobenzyl alcohol C Pd(PPh₃)₂Cl₂, CuI, Et₃N A->C Reactant B Ethynyltrimethylsilane B->C Reactant D (2-((Trimethylsilyl)ethynyl)phenyl)methanol C->D Product E (2-((Trimethylsilyl)ethynyl)phenyl)methanol F K₂CO₃, Methanol E->F Reactant G (2-Ethynylphenyl)methanol F->G Product

Caption: Synthesis of (2-Ethynylphenyl)methanol via Sonogashira coupling and subsequent desilylation.

Step-by-Step Methodology:

  • Sonogashira Coupling: To a solution of 2-iodobenzyl alcohol in triethylamine, add ethynyltrimethylsilane, dichlorobis(triphenylphosphine)palladium(II), and copper(I) iodide. The reaction mixture is stirred at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield (2-((trimethylsilyl)ethynyl)phenyl)methanol.

  • Desilylation: The silyl-protected intermediate is dissolved in methanol, and potassium carbonate is added. The mixture is stirred at room temperature until the reaction is complete. The solvent is evaporated, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to give (2-ethynylphenyl)methanol, which can be further purified by crystallization.

Crystallization of Ortho-Substituted Benzyl Alcohols

Obtaining single crystals suitable for X-ray diffraction is a crucial step. The following are general guidelines for the crystallization of the comparative compounds.

General Crystallization Workflow

A Dissolve Compound in a Suitable Solvent B Slow Evaporation / Vapor Diffusion / Cooling A->B C Crystal Formation B->C D Isolate and Dry Crystals C->D

Caption: A general workflow for the crystallization of organic compounds.

Methodology:

  • (2-Methylphenyl)(phenyl)methanol: Colorless block-like crystals can be obtained by slow evaporation of a solution in acetonitrile at room temperature[2][3].

  • (2-Bromophenyl)methanol: This compound is a solid at room temperature and can be crystallized from a suitable solvent system, such as a mixture of a good solvent (e.g., dichloromethane or ethyl acetate) and a poor solvent (e.g., hexane or heptane), using the slow evaporation or vapor diffusion method.

  • Benzyl Alcohol: As benzyl alcohol is a liquid at room temperature, crystallization requires low temperatures. Single crystals can be grown by carefully cooling the liquid below its melting point in a controlled manner.

The Role of Computational Crystal Structure Prediction

Given the challenges in obtaining experimental crystal structures, particularly for novel compounds, computational Crystal Structure Prediction (CSP) has emerged as a powerful tool[5][6][7][8]. CSP methods aim to predict the most stable crystal packing arrangements of a molecule based on its chemical structure.

Crystal Structure Prediction Workflow

A Generate Molecular Conformations B Generate Trial Crystal Packings A->B C Lattice Energy Minimization B->C D Rank Structures by Stability C->D E Compare with Experimental Data (if available) D->E

Caption: A simplified workflow for computational crystal structure prediction.

Causality Behind CSP:

  • Expertise & Experience: The accuracy of CSP relies heavily on the quality of the force fields or quantum mechanical methods used to calculate the lattice energies. Experienced computational chemists can select the most appropriate methods for a given molecule.

  • Trustworthiness: CSP is a self-validating system in that the predicted structures must be thermodynamically and kinetically plausible. The presence of multiple low-energy structures can indicate the potential for polymorphism, which is a critical consideration in drug development.

  • Authoritative Grounding: The methodologies used in CSP are grounded in fundamental principles of physics and chemistry. The reliability of these predictions has been demonstrated in several blind tests organized by the Cambridge Crystallographic Data Centre (CCDC)[5].

For a molecule like (2-ethynylphenyl)methanol, CSP could provide valuable insights into its likely crystal packing, hydrogen bonding motifs, and the potential for polymorphism, guiding experimental crystallization efforts.

Conclusion

While the definitive crystal structure of (2-ethynylphenyl)methanol remains to be determined experimentally, a comparative analysis of its structural analogs provides a strong foundation for understanding its potential solid-state behavior. The interplay of hydrogen bonding from the hydroxyl group and other non-covalent interactions involving the ortho-ethynyl substituent will undoubtedly lead to a unique and interesting crystal packing. The synthesis of this and related compounds is achievable through established organic chemistry methodologies, and the pursuit of their single crystals for X-ray diffraction analysis is a worthwhile endeavor. In parallel, the application of computational crystal structure prediction offers a powerful and increasingly reliable avenue to explore the solid-state landscape of these promising molecules.

References

  • Siddaraju, B. P., Yathirajan, H. S., Narayana, B., Ng, S. W., & Tiekink, E. R. T. (2010). (2-Methylphenyl)(phenyl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2136. [Link]

  • ChemSrc. (2025). (2-Ethynylphenyl)methanol. Retrieved from [Link]

  • Li, Y., & Yang, Y. (2018). Structure prediction of the solid forms of methanol: an ab initio random structure searching approach. Physical Chemistry Chemical Physics, 20(44), 28213-28220. [Link]

  • Lommerse, J. P. M., Motherwell, W. D. S., Ammon, H. L., Dunitz, J. D., Gavezzotti, A., Hofmann, D. W. M., Leusen, F. J. J., Mooij, W. T. M., Price, S. L., Schweizer, B., Schmidt, M. U., van Eijck, B. P., & Verwer, P. (2000). A second blind test of crystal structure prediction. Acta Crystallographica Section B: Structural Science, 56(4), 697-714. [Link]

  • Council of Scientific and Industrial Research. (2000). Process for the preparation of 2-phenyl ethanol. U.S.
  • Siddaraju, B. P., Yathirajan, H. S., Narayana, B., Ng, S. W., & Tiekink, E. R. T. (2010). (2-Methylphenyl)(phenyl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2136. [Link]

  • Wikipedia. (2023). Benzyl alcohol. In Wikipedia. [Link]

  • Lommerse, J. P. M., Motherwell, W. D. S., Ammon, H. L., Dunitz, J. D., Gavezzotti, A., Hofmann, D. W. M., Leusen, F. J. J., Mooij, W. T. M., Price, S. L., Schweizer, B., Schmidt, M. U., van Eijck, B. P., & Verwer, P. (2000). A second blind test of crystal structure prediction. Acta Crystallographica Section B: Structural Science, 56(4), 697-714. [Link]

  • ResearchGate. (n.d.). Chemical structure of benzyl alcohols. [Link]

  • Beran, G. J. O. (2021). Frontiers of molecular crystal structure prediction for pharmaceuticals and functional organic materials. Chemical Science, 12(3), 887-906. [Link]

  • Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098-2111. [Link]

  • Sugimoto, K., et al. (2023). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. ChemRxiv. [Link]

  • Oreate AI. (2023). Understanding the Structure of Benzyl Alcohol: A Closer Look. [Link]

  • Furuya, T., & Abe, R. (1955). Studies on ethinylation reactions, II : synthesis of propargyl alcohol. Hokkaido University Collection of Scholarly and Academic Papers. [Link]

  • ChemSynthesis. (n.d.). (2-fluoro-5-methylphenyl)methanol. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-Bromobenzyl alcohol. Retrieved from [Link]

  • ChemSrc. (2025). 2-Bromobenzyl alcohol. Retrieved from [Link]

  • G. Catranzo, et al. (2019). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Molecules, 24(10), 1899. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (2-ethynylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 10602-08-1 | Formula: C₉H₈O | MW: 132.16 g/mol Synonyms: 2-Ethynylbenzyl alcohol; 2-Ethynylbenzenemethanol[1]

Emergency Quick Reference
  • Inhalation (CRITICAL): This substance is a Respiratory Sensitizer (H334) .[1] If inhaled, immediately move the victim to fresh air and place in a position comfortable for breathing.[2][3][4] If experiencing respiratory symptoms (wheezing, difficulty breathing), call a POISON CENTER or doctor immediately.

  • Eye Contact: Rinse cautiously with water for several minutes.[2][5] Remove contact lenses if present and easy to do.[2][4][5] Continue rinsing.[2][5]

  • Skin Contact: Wash with plenty of soap and water.[2][3]

  • Ingestion: Rinse mouth. Call a POISON CENTER if you feel unwell.[2][5]

Risk Assessment & Hazard Architecture

Handling (2-ethynylphenyl)methanol requires understanding its dual-functionality: it possesses both a reactive terminal alkyne and a benzylic alcohol group.

2.1 GHS Hazard Classification
Hazard ClassCodeDescriptionSignal Word
Respiratory Sensitization H334 May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]DANGER
Acute Toxicity (Oral) H302 Harmful if swallowed.[1]WARNING
Eye Irritation H319 Causes serious eye irritation.[1][5]WARNING
2.2 Chemical Causality & Stability
  • Terminal Alkyne Instability: The ethynyl group (-C≡CH) is a terminal alkyne. While generally stable, terminal alkynes can form explosive metal acetylides upon contact with copper, silver, mercury, or their salts. Avoid using metal spatulas or needles made of these materials.

  • Benzylic Oxidation: The primary alcohol position is susceptible to oxidation. Exposure to air (oxygen) and light can accelerate the degradation into 2-ethynylbenzaldehyde or benzoic acid derivatives, potentially altering stoichiometry in sensitive catalytic cycles.

  • Polymerization Risk: Although less volatile than lower molecular weight alkynes, thermal stress or radical initiators can induce polymerization of the alkyne moiety.

Personal Protective Equipment (PPE) Strategy

Do not rely on generic safety rules. Use this decision matrix based on the specific hazards of this compound.

PPE CategoryRecommendationTechnical Rationale
Respiratory Fume Hood (Primary) Mandatory. Due to H334 (Sensitization), all open handling must occur inside a certified fume hood. If hood use is impossible (e.g., equipment maintenance), a full-face respirator with P100/OV cartridges is required.
Hand Protection Nitrile (Double Gloving) Standard: Nitrile (0.11 mm) is sufficient for solid handling. Solution Phase: If dissolved in DCM or THF, consult the breakthrough time of the solvent. The solute itself is unlikely to penetrate nitrile rapidly, but the carrier solvent will.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient if working with powders that can become airborne. Goggles provide a seal against particulates that cause H319 irritation.
Body Protection Lab Coat (Cotton/Flame Resistant) Standard protection against particulate accumulation on personal clothing.
Operational Protocol: Safe Handling Lifecycle
4.1 Storage & Preservation
  • Temperature: Store at 2°C to 8°C (Refrigerate).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The benzylic alcohol is oxidation-prone.

  • Light: Protect from light to prevent photo-induced degradation of the alkyne.

4.2 Weighing & Transfer (Step-by-Step)

Objective: Prevent inhalation sensitization while ensuring mass accuracy.

  • Preparation: Bring the vial to room temperature before opening to prevent water condensation (which ruins stoichiometry).

  • Engineering Control: Place the balance inside the chemical fume hood. If the balance is external, use a tared transfer vial method:

    • Tare a closed vial.

    • Add solid inside the hood.

    • Close vial, transport to balance, weigh.

    • Return to hood to adjust.

  • Tool Selection: Use a glass, ceramic, or stainless steel spatula. NEVER use copper or brass tools (acetylide risk).

  • Static Control: Alkynyl solids can be static-prone. Use an anti-static gun if the powder "jumps" to avoid aerosolization.

4.3 Reaction Setup
  • Solvent Degassing: When using in transition-metal catalysis (e.g., Sonogashira coupling), thoroughly degas solvents. Oxygen not only degrades the catalyst but can promote oxidative homocoupling (Glaser coupling) of the alkyne, creating impurities.

  • Exotherm Management: If deprotonating the alcohol (e.g., with NaH), hydrogen gas evolution will occur. If deprotonating the alkyne (e.g., with n-BuLi), the reaction is exothermic. Add reagents slowly at 0°C or -78°C.

Visualization: Handling Workflow

SafeHandling Receipt Receipt of Material (Check Seal Integrity) Storage Storage 2-8°C | Dark | Inert Gas Receipt->Storage Equilibration Warm to Room Temp (Prevent Condensation) Storage->Equilibration Prior to Use Weighing Weighing **FUME HOOD ONLY** Avoid Copper Tools Equilibration->Weighing Inside Hood Weighing->Storage Reseal under Ar Reaction Reaction Setup (Degas Solvents) Weighing->Reaction Waste Disposal Segregate from Heavy Metals Reaction->Waste Post-Exp

Caption: Operational lifecycle for (2-ethynylphenyl)methanol, emphasizing temperature equilibration and respiratory protection zones.

Disposal & Environmental Compliance

Disposal Code: Non-Halogenated Organic Solvent/Solid (unless mixed with halogenated solvents).

  • Segregation: CRITICAL: Do not dispose of this compound in waste containers containing high concentrations of Copper (Cu), Silver (Ag), or Mercury (Hg) waste. The formation of metal acetylides in the waste drum can create a shock-sensitive explosion hazard over time.

  • Container Prep: Triple rinse the empty vial with acetone or ethanol. Add the rinsate to the organic waste stream.

  • Labeling: Clearly label waste tags with "(2-Ethynylphenyl)methanol - Terminal Alkyne."

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11007947, (2-Ethynylphenyl)methanol. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: (2-ethynylphenyl)methanol.[1] Retrieved from [Link][1]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.